1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-17-5-1-3-7-19(17)25-13-11-23-9-10-24-12-14-26-20-8-4-2-6-18(20)16-22/h1-8,15-16H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDQQVZJTVSSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOCCOCCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471950 | |
| Record name | 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82645-24-7 | |
| Record name | 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, a valuable dialdehyde building block in medicinal chemistry and materials science. The protocol detailed herein is based on the principles of the Williamson ether synthesis, a robust and widely utilized method for the formation of ether linkages.
Reaction Principle
The synthesis of this compound, also known as 2,2'-(ethylenedioxy)bis(benzaldehyde), is achieved through a nucleophilic substitution reaction. In this procedure, the phenolic hydroxyl groups of two salicylaldehyde molecules are deprotonated by a base to form the corresponding phenoxide ions. These phenoxides then act as nucleophiles, attacking the electrophilic carbon atoms of an alkyl dihalide, such as 1,2-bis(2-chloroethoxy)ethane, to form the desired diether product.
Experimental Protocol
This section outlines a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
Salicylaldehyde
-
1,2-Bis(2-chloroethoxy)ethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde (2.2 equivalents) and anhydrous potassium carbonate (3.0 equivalents) in N,N-dimethylformamide (DMF).
-
Addition of Alkyl Dihalide: To the stirred suspension, add 1,2-bis(2-chloroethoxy)ethane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of DMF).
-
Washing: Combine the organic layers and wash successively with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 2.2 |
| 1,2-Bis(2-chloroethoxy)ethane | C₆H₁₂Cl₂O₂ | 187.06 | 1.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 |
| This compound | C₂₀H₂₂O₆ | 358.39 | 1.0 (Theoretical) |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Physical State | White to off-white solid |
| Melting Point | Data not consistently available in literature; expected to be a crystalline solid. |
| Infrared (IR) ν (cm⁻¹) | ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1600, 1480 (C=C aromatic), ~1240 (Ar-O-C stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~10.5 (s, 2H, CHO), ~7.8 (dd, 2H, Ar-H), ~7.5 (ddd, 2H, Ar-H), ~7.0 (m, 4H, Ar-H), ~4.3 (t, 4H, OCH₂), ~4.0 (t, 4H, OCH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (CHO), ~160 (C-OAr), ~136, ~129, ~125, ~121, ~113 (Ar-C), ~70, ~69 (OCH₂) |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₂₀H₂₃O₆⁺: 359.15 |
Visualizations
Synthesis Workflow Diagram
In-Depth Technical Guide: Characterization of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the aromatic dialdehyde, 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane. Due to the limited availability of specific experimental data for this compound, this guide leverages detailed information from the synthesis and characterization of structurally analogous compounds. This approach provides a robust framework for researchers working with this and related molecules.
Compound Identification
| Common Name: | This compound |
| Systematic Name: | 2,2'-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)dibenzaldehyde |
| CAS Number: | 82645-24-7 |
| Molecular Formula: | C₂₀H₂₂O₆ |
| Molecular Weight: | 358.39 g/mol |
| Structure: |
|
Physicochemical Properties
A summary of the known and inferred physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Melting Point | 75-76 °C | [1] |
| Appearance | Inferred to be a solid at room temperature | Based on Melting Point |
Synthesis Protocol
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve salicylaldehyde (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) to the solution.
-
Addition of Alkylating Agent: While stirring, add a solution of 1,2-bis(2-chloroethoxy)ethane (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to approximately 153°C and maintain vigorous stirring for several hours (monitoring by thin-layer chromatography is recommended to determine reaction completion).[2]
-
Workup: After cooling to room temperature, pour the reaction mixture into cold deionized water to precipitate the product.
-
Purification: Collect the precipitate by filtration and wash thoroughly with deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[2]
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, specifically 2,2'-(ethane-1,2-diylbis(oxy))dibenzaldehyde and 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))dibenzaldehyde.[2]
Table of Predicted Spectroscopic Data:
| Technique | Predicted Peaks/Signals |
| FT-IR (cm⁻¹) | ~2850-3000 (C-H, aliphatic), ~1680 (C=O, aldehyde), ~1600, ~1485 (C=C, aromatic), ~1250 (C-O, ether) |
| ¹H NMR (ppm) | ~10.5 (s, 2H, -CHO), ~7.0-7.8 (m, 8H, Ar-H), ~4.2-4.5 (m, 8H, -O-CH₂-), ~3.8 (s, 4H, -O-CH₂-CH₂-O-) |
| ¹³C NMR (ppm) | ~190 (-CHO), ~160 (Ar-C-O), ~115-135 (Ar-C), ~70 (-O-CH₂-), ~69 (-O-CH₂-CH₂-O-) |
| Mass Spectrometry | Predicted [M+H]⁺ at m/z = 359.1494 |
Applications in Research and Drug Development
Aromatic dialdehydes are versatile synthons in medicinal chemistry and materials science. While specific applications for this compound are not yet documented, its structural motifs suggest several potential areas of investigation.
Potential Logical Workflow for Application Discovery:
Figure 2: Potential research applications of the title compound.
The presence of two aldehyde functionalities allows for the facile synthesis of Schiff bases and macrocyclic structures through condensation reactions with various amines. These resulting ligands can form stable complexes with a range of metal ions. Such metal complexes are of interest for their potential as catalysts, chemosensors for specific ions, and as therapeutic agents with antimicrobial or anticancer properties. The flexible ether linkage can provide conformational adaptability, which is often a desirable trait in the design of selective ligands and host molecules.
Conclusion
This compound is a synthetically accessible aromatic dialdehyde with significant potential for applications in coordination chemistry, medicinal chemistry, and materials science. While direct experimental characterization is limited, this guide provides a comprehensive, data-driven overview based on closely related and well-characterized analogues. The detailed synthetic protocol and predicted spectroscopic data herein serve as a valuable resource for researchers initiating studies on this compound. Future work should focus on the specific synthesis, detailed characterization, and exploration of the biological and material properties of this promising molecule.
References
An In-depth Technical Guide to 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
CAS Number: 82645-24-7
This technical guide provides a comprehensive overview of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, a versatile dialdehyde building block crucial for the synthesis of complex macrocyclic structures. It is intended for researchers, scientists, and professionals in the fields of supramolecular chemistry, materials science, and drug development. This document details the compound's properties, a robust synthesis protocol, and its application in the construction of Schiff base macrocycles, which are of significant interest for their coordination chemistry, host-guest recognition, and potential as fluorescent sensors.
Core Compound Properties
While specific experimental data for this compound is not widely published, the properties of the closely related analogue, 1,2-Bis(2-methoxy-6-formylphenoxy)ethane, provide valuable insights. Researchers should consider these values as estimates for the target compound.
| Property | Value (for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane) | Reference |
| Molecular Formula | C₁₈H₁₈O₆ | [1] |
| Molecular Weight | 330.32 g/mol | [1] |
| Melting Point | 391–393 K (118-120 °C) | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c (for a related macrocycle) | [2] |
Experimental Protocols
The following protocols are based on established methodologies for analogous compounds and provide a reliable framework for the synthesis and subsequent utilization of this compound.
Synthesis of this compound
The synthesis is achieved via a Williamson ether synthesis, a robust method for forming ethers. This procedure involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with 1,2-bis(2-chloroethoxy)ethane in the presence of a base.
Materials:
-
Salicylaldehyde
-
1,2-Bis(2-chloroethoxy)ethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with anhydrous DMF, add salicylaldehyde (2.2 equivalents) and anhydrous potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,2-bis(2-chloroethoxy)ethane (1.0 equivalent) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
[2+2] Macrocyclization via Schiff Base Condensation
This protocol describes the synthesis of a [2+2] macrocyclic Schiff base ligand from this compound and a diamine, such as 1,2-bis(2-aminoethoxy)ethane. Such macrocycles are excellent ligands for various metal ions.[2][3]
Materials:
-
This compound
-
1,2-Bis(2-aminoethoxy)ethane
-
Ethanol or Methanol, absolute
-
Triethylamine (optional, as a basic catalyst)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a large volume of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate flask, dissolve 1,2-bis(2-aminoethoxy)ethane (1.0 equivalent) in absolute ethanol.
-
Under vigorous stirring, add the diamine solution dropwise to the dialdehyde solution over several hours. High-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.
-
(Optional) Add a few drops of triethylamine to catalyze the imine formation.
-
After the addition is complete, reflux the reaction mixture overnight.
-
A precipitate of the macrocyclic product may form upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the isolated solid with cold ethanol and dry under vacuum.
-
The product can be further purified by recrystallization. Characterization is typically performed using ¹H NMR, mass spectrometry, and IR spectroscopy.[2]
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
Caption: Synthetic pathway for this compound.
Caption: Workflow for [2+2] macrocycle synthesis.
References
An In-depth Technical Guide to 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane (CAS No. 82645-24-7). This diether dialdehyde is a versatile organic compound with potential applications in coordination chemistry, materials science, and as a precursor for the synthesis of more complex macrocyclic structures.
Molecular Structure and Properties
This compound, systematically named 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))dibenzaldehyde, possesses a flexible ether backbone connecting two formylphenoxy moieties. The presence of terminal aldehyde groups and multiple oxygen donor atoms makes it an excellent candidate for forming Schiff bases and coordinating with metal ions.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 82645-24-7 | [1] |
| Molecular Formula | C₂₀H₂₂O₆ | Calculated |
| Molecular Weight | 358.39 g/mol | Calculated |
| Appearance | Light brown solid | |
| Melting Point | 171 °C |
While a crystal structure for this specific molecule is not publicly available, a related compound, 1,2-Bis(2-methoxy-6-formylphenoxy)ethane, has been characterized by single-crystal X-ray diffraction.[2] This analogue reveals a monoclinic crystal system where the two benzene rings are inclined at a significant dihedral angle, suggesting a non-planar conformation for similar molecules in the solid state.[2][3]
Synthesis
The synthesis of this compound can be achieved via a bimolecular nucleophilic substitution (SN2) reaction. The general approach involves the reaction of salicylaldehyde with bis(2-chloroethyl) ether in the presence of a base.
Experimental Protocol
The following protocol is adapted from the synthesis of 2,2'-((oxybis(ethane-2,1-diyl)) bis(oxy)) dibenzaldehyde as described by H. S. Al-Haidari et al.
Materials:
-
Salicylaldehyde (0.01 mol, 1.22 g)
-
bis(2-chloroethyl) ether (0.01 mol, 1.43 g)
-
Anhydrous potassium carbonate (K₂CO₃) (0.01 mol, 1.38 g)
-
Dimethylformamide (DMF) (40 mL)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve salicylaldehyde in 25 mL of DMF in a 100 mL two-necked flask equipped with a condenser and a magnetic stir bar.
-
Add anhydrous potassium carbonate to the flask.
-
Dissolve bis(2-chloroethyl) ether in 15 mL of DMF and add it dropwise to the reaction mixture under an argon atmosphere.
-
Heat the mixture to 153 °C and maintain this temperature for 10 hours with continuous stirring.
-
After the heating period, allow the mixture to stir at room temperature for an additional 4 hours.
-
Upon cooling, pour the reaction mixture into 100 mL of cold distilled water (5-10 °C) to precipitate the product.
-
Filter the precipitate and wash it thoroughly with distilled water (3 x 250 mL) to remove mineral salts.
-
Purify the crude product by recrystallization from ethanol.
-
Wash the purified solid several times with diethyl ether.
-
Dry the final product to obtain a light brown solid.
Yield: 82%
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structure of the synthesized compound has been confirmed by various spectroscopic methods. The key data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Peaks / Shifts | Reference |
| FT-IR (cm⁻¹) | 3050 (C-H aromatic), 2950 (C-H aliphatic), 1680 (C=O aldehyde), 1580 (C=C aromatic), 1250 (C-O ether) | |
| ¹H-NMR (δ, ppm) | 10.5 (s, 2H, CHO), 7.8-7.0 (m, 8H, Ar-H), 4.2 (t, 4H, O-CH₂), 3.9 (t, 4H, O-CH₂) | |
| ¹³C-NMR (δ, ppm) | 190 (CHO), 160 (C-O Ar), 135, 128, 125, 121, 114 (Ar-C), 69, 68 (O-CH₂) | |
| UV-Vis (λₘₐₓ, nm) | 255, 325 |
Note: NMR data is interpreted from typical chemical shift ranges and the published data for the analogous compound in reference.
No mass spectrometry data for this specific compound was found in the cited literature.
Potential Applications
As a difunctional molecule, this compound is a valuable building block in several areas of chemical science:
-
Schiff Base Ligand Synthesis: The aldehyde groups can readily react with primary amines to form Schiff base ligands. These ligands are known for their ability to form stable complexes with a wide range of metal ions, which are of interest in catalysis and materials science.
-
Macrocycle Formation: It can serve as a precursor for the template-synthesis of macrocyclic compounds, such as crown ethers or cryptands, which have applications in ion sensing and separation.
-
Drug Development: The core structure may be modified to explore potential pharmacological activities, leveraging the ion-binding capabilities often associated with polyether chains.[2]
Conclusion
This compound is a synthetically accessible dialdehyde with a well-characterized molecular structure. The detailed experimental protocol and spectroscopic data provided in this guide offer a solid foundation for researchers and scientists to synthesize, identify, and utilize this compound in further studies, particularly in the development of novel ligands, macrocycles, and functional materials. While crystallographic and mass spectrometric data are not yet widely available, the existing characterization provides strong evidence for its structure and purity.
References
Technical Guide: Spectroscopic and Synthetic Insights into a Bis-Formylphenoxy Ethane Derivative
For the attention of: Researchers, scientists, and professionals in drug development.
Disclaimer: Extensive searches for nuclear magnetic resonance (NMR) data for 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane did not yield specific experimental spectra or detailed characterization data. However, comprehensive information is available for the closely related and structurally analogous compound, 1,2-Bis(2-methoxy-6-formylphenoxy)ethane . This guide provides a detailed overview of the synthesis and structural characterization of this analog as a representative example.
Introduction
1,2-Bis(2-methoxy-6-formylphenoxy)ethane is a notable organic compound that serves as a versatile building block in supramolecular chemistry and the synthesis of macrocyclic structures. Its two aromatic aldehyde functionalities, linked by a flexible diether chain, allow for a range of chemical transformations, making it a molecule of interest for the construction of complex host-guest systems and novel materials. This document outlines the synthetic protocol for this compound and presents its key structural data.
Synthesis of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane
The synthesis of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane is achieved through a Williamson ether synthesis. This established method involves the reaction of an alkoxide with a primary alkyl halide. In this specific preparation, ortho-vanillin serves as the phenolic precursor, and 1,2-dibromoethane acts as the diether linkage source.
Experimental Protocol
The synthesis is based on the procedure reported in the literature for the preparation of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[1]
Materials:
-
ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
1,2-Dibromoethane
-
Sodium Carbonate (Na₂CO₃)
-
Acetone
Procedure:
-
A mixture of ortho-vanillin and anhydrous sodium carbonate is prepared in acetone.
-
1,2-Dibromoethane is added to the stirred suspension.
-
The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from an appropriate solvent, such as acetone, to afford single crystals of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[1]
Structural Characterization
The structural integrity of the synthesized 1,2-Bis(2-methoxy-6-formylphenoxy)ethane has been unequivocally confirmed by single-crystal X-ray diffraction.[1]
Crystallographic Data
The compound crystallizes in the monoclinic system. The two vanillin units are connected by a CH₂–CH₂ bridge, and the benzene rings are inclined relative to each other.[1]
| Parameter | Value |
| Molecular Formula | C₁₈H₁₈O₆ |
| Molecular Weight | 330.32 g/mol |
| Crystal System | Monoclinic |
| a | 4.161 (3) Å |
| b | 30.155 (18) Å |
| c | 12.934 (8) Å |
| β | 96.817 (7)° |
| Volume | 1611.6 (17) ų |
| Z | 4 |
Table 1: Crystallographic data for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[1]
NMR Spectroscopic Data
While specific, detailed ¹H and ¹³C NMR spectral data with assigned chemical shifts, multiplicities, and coupling constants for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane were not explicitly found in the searched literature, the following tables provide expected chemical shift ranges based on the known structure and typical values for similar organic moieties.
¹H NMR (Proton NMR) - Expected Chemical Shift Ranges
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (CHO) | 9.8 - 10.5 | Singlet |
| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplet |
| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet |
| Ethoxy (O-CH₂-CH₂-O) | 4.2 - 4.5 | Multiplet |
Table 2: Predicted ¹H NMR chemical shift ranges for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.
¹³C NMR (Carbon-13 NMR) - Expected Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 188 - 195 |
| Aromatic (Ar-C) | 110 - 160 |
| Methoxy (OCH₃) | 55 - 60 |
| Ethoxy (O-CH₂-CH₂-O) | 65 - 75 |
Table 3: Predicted ¹³C NMR chemical shift ranges for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.
Experimental and Synthetic Workflow
The logical flow from starting materials to the final, characterized product can be visualized as follows.
References
FT-IR spectrum of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
An In-depth Technical Guide to the FT-IR Spectrum of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the limited availability of direct experimental spectra in the public domain, this guide is based on the analysis of its constituent functional groups and data from analogous compounds. The information presented herein is intended to aid researchers in the identification, characterization, and quality control of this and structurally related molecules.
Molecular Structure and Functional Groups
This compound is a symmetrical molecule characterized by several key functional groups that give rise to distinct absorption bands in the infrared spectrum. Understanding these groups is fundamental to interpreting the FT-IR data. The primary functional groups are:
-
Aromatic Rings: Two benzene rings, substituted at the 1 and 2 positions.
-
Aldehyde Groups (-CHO): Two formyl groups attached to the aromatic rings.
-
Ether Linkages (C-O-C): Both aryl-alkyl and alkyl-alkyl ether bonds are present.
-
Aliphatic Chain: An ethylene glycol-derived backbone.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. The predictions are based on established correlation tables and spectral data of similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| 2850 - 2700 | Medium | C-H Stretch (often two bands) | Aldehyde (O=C-H) |
| 1710 - 1685 | Strong | C=O Stretch (conjugated) | Aromatic Aldehyde |
| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |
| 1260 - 1230 | Strong | Asymmetric Ar-O-C Stretch | Aryl-Alkyl Ether |
| 1140 - 1070 | Strong | C-O-C Stretch | Alkyl-Alkyl Ether |
| 1050 - 1010 | Medium | Symmetric Ar-O-C Stretch | Aryl-Alkyl Ether |
Detailed Experimental Protocol for FT-IR Analysis
This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique.
3.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR crystal.
-
Spatula and sample handling tools.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
-
The sample: this compound (solid).
3.2. Sample Preparation and Background Collection
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. This is a crucial step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.
3.3. Sample Analysis
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
3.4. Data Processing
-
The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.
-
Label the significant peaks with their corresponding wavenumbers.
Visualization of Functional Group - FT-IR Correlations
The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.
mass spectrometry of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
An In-depth Technical Guide to the Mass Spectrometry of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric analysis of this compound. Lacking direct experimental mass spectra in the public domain for this specific compound, this document outlines a theoretical framework for its analysis based on the well-established mass spectrometric behavior of structurally related polyether and crown ether compounds. This guide covers plausible ionization and fragmentation patterns, a detailed experimental protocol for analysis via Electrospray Ionization Mass Spectrometry (ESI-MS), and illustrative diagrams to clarify experimental workflows and potential fragmentation pathways.
Introduction
This compound is a complex organic molecule featuring two aromatic aldehyde moieties linked by a flexible polyether chain. Its structure suggests potential applications in coordination chemistry, materials science, and as a precursor in the synthesis of more complex macrocycles. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing crucial information on molecular weight and structural integrity. This guide will focus on the use of Electrospray Ionization (ESI), a soft ionization technique well-suited for analyzing polar, thermally labile molecules of moderate to high molecular weight without inducing significant fragmentation in the ion source[1][2].
Predicted Mass Spectrometric Behavior
The molecular formula for this compound is C₂₂H₂₄O₈, with a monoisotopic molecular weight of approximately 416.1471 g/mol .
Ionization
Due to the presence of multiple ether oxygens, this compound is expected to readily form adducts with alkali metal ions (e.g., Na⁺, K⁺) or a proton (H⁺) during ESI[3][4]. The most commonly observed ions would therefore be the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. The formation of these adducts is a characteristic feature of polyether and crown ether compounds in ESI-MS[4][5].
Predicted Fragmentation Pattern
While ESI is a soft ionization technique, collision-induced dissociation (CID) in the gas phase can be employed to induce fragmentation and elicit structural information. The fragmentation of this compound is predicted to occur primarily along the polyether backbone and at the ether linkages to the aromatic rings.
Table 1: Predicted Key Fragment Ions of this compound
| Predicted Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| 417.1549 | [M+H]⁺ | Protonated molecular ion |
| 439.1368 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 455.1108 | [M+K]⁺ | Potassium adduct of the molecular ion |
| 281.0970 | [C₁₅H₁₇O₅]⁺ | Cleavage of one of the ethoxy linkages to a formylphenoxy group. |
| 237.0657 | [C₁₃H₁₃O₄]⁺ | Cleavage of the central ethane-1,2-diyl bis(oxy) unit. |
| 165.0552 | [C₉H₉O₃]⁺ | Fragment containing one formylphenoxyethoxy unit. |
| 121.0289 | [C₇H₅O₂]⁺ | Fragment corresponding to the 2-formylphenoxy cation. |
Experimental Protocol: ESI-MS Analysis
This section details a standard operating procedure for the analysis of this compound using a quadrupole mass spectrometer equipped with an ESI source.
Materials and Reagents
-
Sample: this compound
-
Solvents: HPLC-grade methanol, acetonitrile, and deionized water.
-
Additives: Formic acid (for protonation) or sodium chloride/potassium chloride (for adduct formation).
Sample Preparation
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL using a 1:1 (v/v) mixture of acetonitrile and water.
-
For enhanced protonation, add 0.1% (v/v) formic acid to the final solution.
-
For enhanced sodium or potassium adduction, add a small amount of a dilute (e.g., 1 mM) solution of NaCl or KCl.
Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Nebulizing Gas (N₂): Flow rate adjusted to produce a stable spray.
-
Drying Gas (N₂): Temperature set to 250-350 °C.
-
Mass Range: m/z 100-600.
-
For MS/MS (CID): Select the precursor ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) and apply a collision energy in the range of 10-40 eV.
Visualizations
Experimental Workflow
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrospray ionization mass spectrometry of semduramicin and other polyether ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crown ether - Wikipedia [en.wikipedia.org]
- 5. Chemistry of crown ethers: the mass spectra of macrocyclic polyethers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, a notable aromatic dialdehyde, holds potential as a versatile building block in supramolecular chemistry and as a precursor for the synthesis of complex macrocycles and Schiff base ligands. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic pathway, a detailed experimental protocol, and a proposed characterization workflow. Due to the limited availability of public-domain data, this guide is constructed based on established chemical principles and analogous syntheses, providing a robust framework for researchers entering into the study of this molecule.
Introduction
This compound (CAS No. 82645-24-7) is an organic compound characterized by two salicylaldehyde moieties linked by a flexible tetraethylene glycol diether chain. The presence of two terminal aldehyde functional groups makes it a prime candidate for condensation reactions, particularly in the formation of Schiff bases and subsequent metal complexes. While specific peer-reviewed literature on the discovery and application of this exact molecule is scarce, its structural similarity to other bis-salicylaldehyde derivatives suggests potential applications in areas such as ion sensing, catalysis, and materials science. This guide will infer a likely synthetic route and characterization process based on well-established organic chemistry principles and published methods for analogous compounds.
Plausible Synthesis: Williamson Ether Synthesis
The most probable synthetic route to this compound is through a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the synthesis would likely proceed by reacting two equivalents of salicylaldehyde with one equivalent of 1,2-bis(2-chloroethoxy)ethane in the presence of a suitable base.
Proposed Experimental Protocol
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
1,2-Bis(2-chloroethoxy)ethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H and ¹³C NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of salicylaldehyde (2.0 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,2-bis(2-chloroethoxy)ethane (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Data Presentation
As of the last update, specific quantitative data for this compound is not available in peer-reviewed literature. The following tables are placeholders for researchers to populate with their experimental findings.
Table 1: Physicochemical Properties
| Property | Experimental Value |
| Molecular Formula | C₂₀H₂₂O₆ |
| Molecular Weight | 358.39 g/mol |
| Appearance | |
| Melting Point | |
| Boiling Point | |
| Solubility |
Table 2: Spectroscopic Data
| Technique | Key Signals and Assignments |
| ¹H NMR | |
| ¹³C NMR | |
| FT-IR (cm⁻¹) | |
| Mass Spec (m/z) |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Potential Applications in Drug Development and Research
While direct biological activity of this compound has not been reported, its structural features suggest several potential avenues for research in drug development:
-
Schiff Base Ligands: The aldehyde groups can readily react with primary amines to form Schiff base ligands. These ligands are known to coordinate with a variety of metal ions, forming complexes with potential catalytic or therapeutic properties.
-
Macrocyclic Chemistry: This compound can serve as a precursor for the synthesis of macrocycles, which are of interest in host-guest chemistry and as ionophores.
-
Linker Molecule: The flexible diether chain combined with reactive terminal groups makes it a candidate as a linker molecule in the development of more complex molecular architectures, such as in targeted drug delivery systems or molecular probes.
Safety and Handling
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound presents itself as a molecule of interest for synthetic and medicinal chemists. Although detailed characterization and application data are currently limited in the public domain, this guide provides a robust, scientifically-grounded starting point for its synthesis and characterization. The proposed Williamson ether synthesis protocol and characterization workflow offer a clear path for researchers to produce and validate this compound, paving the way for future investigations into its potential applications.
Methodological & Application
Application Notes and Protocols: 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane in Sensing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct sensing applications of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane are not extensively reported in the peer-reviewed literature. However, its molecular structure, featuring two reactive formyl groups, makes it an ideal precursor for the synthesis of Schiff base chemosensors. This document provides detailed application notes and protocols for the potential use of Schiff base derivatives of this compound in the colorimetric and fluorescent sensing of various analytes. The methodologies and data presented are based on established principles and findings for analogous Schiff base sensors.
Overview of Sensing Applications
This compound serves as a versatile building block for creating sophisticated chemosensors. Through Schiff base condensation with various primary amines, a diverse library of ligands can be synthesized. These Schiff base derivatives can act as highly selective and sensitive colorimetric and fluorescent sensors for a range of metal ions and anions.
The core sensing mechanism relies on the interaction between the analyte and the Schiff base ligand. This interaction can induce a change in the electronic properties of the ligand, leading to a detectable optical response, such as a change in color or fluorescence intensity. The flexible ethoxyethane linker in the parent molecule allows the two Schiff base moieties to adopt conformations suitable for binding specific analytes, potentially enhancing selectivity and sensitivity.
Potential analytes for detection by Schiff base derivatives of this compound include:
-
Metal Cations: Cu²⁺, Fe²⁺, Fe³⁺, Zn²⁺, Hg²⁺
-
Anions: F⁻, AcO⁻
Synthesis of Schiff Base Sensors
The synthesis of Schiff base sensors from this compound is typically a straightforward one-step condensation reaction.
Experimental Protocol: General Synthesis of a Schiff Base Sensor
Materials:
-
This compound
-
A selected primary amine (e.g., aniline, ethylenediamine, a fluorogenic amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve this compound (1 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Add the primary amine (2 mmol, for a 1:2 molar ratio) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting Schiff base product, which may precipitate out of the solution, is collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Characterize the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Application in Cation Sensing
Schiff bases are excellent ligands for a variety of metal ions. The imine nitrogen and the phenoxy oxygen atoms can act as binding sites. The coordination of a metal ion can lead to a distinct color change or a significant enhancement or quenching of fluorescence.
Application Note: Colorimetric Detection of Cu²⁺
A Schiff base derived from this compound and an appropriate amine can serve as a highly selective colorimetric sensor for Cu²⁺ ions. Upon the addition of Cu²⁺, the solution of the Schiff base is expected to exhibit a rapid and distinct color change, for instance, from colorless to yellow or orange, which can be easily observed by the naked eye. This color change is attributed to the formation of a stable complex between the Schiff base ligand and the Cu²⁺ ion, leading to a red shift in the absorption spectrum due to ligand-to-metal charge transfer (LMCT).
Experimental Protocol: Colorimetric Detection of Cu²⁺
Materials:
-
Synthesized Schiff base sensor stock solution (1 mM in a suitable solvent like DMF or acetonitrile)
-
Stock solutions of various metal perchlorates or nitrates (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe²⁺, Fe³⁺, etc.) (10 mM in the same solvent)
-
UV-Vis spectrophotometer
Procedure:
-
Selectivity Study:
-
In a series of cuvettes, place 2 mL of the Schiff base sensor stock solution.
-
To each cuvette, add 2 equivalents of a different metal ion stock solution.
-
Record the UV-Vis absorption spectrum of each solution from 300 to 700 nm.
-
Observe any color changes visually.
-
-
Titration Experiment:
-
To a cuvette containing 2 mL of the Schiff base sensor stock solution, incrementally add small aliquots of the Cu²⁺ stock solution.
-
Record the UV-Vis spectrum after each addition.
-
Plot the change in absorbance at the new absorption maximum against the concentration of Cu²⁺ to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.
-
-
Determination of Detection Limit:
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve of absorbance vs. Cu²⁺ concentration at low concentrations.
-
Application in Anion Sensing
For anion sensing, Schiff bases are often designed to include hydrogen bond donor groups, such as -OH or -NH moieties, in proximity to the imine bond. The interaction with anions like fluoride or acetate occurs through hydrogen bonding, which can perturb the electronic structure of the molecule and result in a colorimetric or fluorescent response.
Application Note: Fluoride Sensing
A Schiff base synthesized from this compound and an amine containing a hydroxyl group (e.g., 2-aminophenol) can be an effective sensor for fluoride ions. The fluoride ion can form strong hydrogen bonds with the hydroxyl protons, leading to a deprotonation or partial deprotonation event. This alters the intramolecular charge transfer (ICT) characteristics of the sensor, causing a noticeable color change or a "turn-on" or "turn-off" fluorescent response.
Quantitative Data Summary
The following table summarizes typical performance data for analogous Schiff base chemosensors reported in the literature. This data provides an estimate of the expected performance for sensors derived from this compound.
| Analyte | Sensor Type | Detection Limit (μM) | Binding Constant (Kₐ, M⁻¹) | Solvent System |
| Cu²⁺ | Colorimetric | 0.1 - 5.0 | 10⁴ - 10⁶ | Acetonitrile, DMF |
| Fe³⁺ | Colorimetric | 0.5 - 10.0 | 10³ - 10⁵ | Methanol, Water |
| Zn²⁺ | Fluorescent | 0.05 - 2.0 | 10⁵ - 10⁷ | Ethanol, Water |
| F⁻ | Colorimetric | 1.0 - 20.0 | 10³ - 10⁴ | DMSO, THF |
| AcO⁻ | Colorimetric | 5.0 - 50.0 | 10² - 10³ | Acetonitrile |
Logical Relationships in Sensor Design
The design of a Schiff base sensor involves a logical relationship between the choice of the amine precursor and the target analyte.
Application Notes and Protocols for Metal Ion Detection Using 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane-Based Schiff Base Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of metal ions is of paramount importance in various scientific disciplines, including environmental monitoring, clinical diagnostics, and pharmaceutical research. Schiff base ligands derived from 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane have emerged as versatile and highly effective chemosensors for the selective detection of various metal ions. These sensors offer several advantages, including ease of synthesis, high sensitivity, and the ability to induce both colorimetric and fluorescent responses upon metal ion binding.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of a specific "cap-type" Schiff base sensor derived from this compound for the detection of Zinc (Zn²⁺), Iron (Fe²⁺), and Copper (Cu²⁺) ions.
Principle of Detection
The sensing mechanism of these Schiff base chemosensors relies on the coordination of metal ions with the imine nitrogen and phenoxy oxygen atoms of the ligand. This binding event perturbs the electronic properties of the molecule, leading to observable changes in its absorption and emission spectra. For instance, the "cap-type" Schiff base sensor exhibits a "turn-on" fluorescence response exclusively for Zn²⁺ ions.[1][2] In contrast, it displays distinct color changes for Fe²⁺, Cu²⁺, and Zn²⁺, allowing for their colorimetric detection.[1][2] The underlying photophysical processes often involve mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).
Quantitative Data Summary
The following tables summarize the key performance metrics of the "cap-type" Schiff base sensor for the detection of Zn²⁺, Fe²⁺, and Cu²⁺ ions.
Table 1: Fluorescent Detection of Zinc (Zn²⁺)
| Parameter | Value | Reference |
| Excitation Wavelength | 365 nm | [1][2] |
| Emission Wavelength | 460 nm | [1][2] |
| Response | "Turn-on" | [1][2] |
| Selectivity | High for Zn²⁺ | [1][2] |
| Application | Intracellular Zn²⁺ imaging | [1] |
Table 2: Colorimetric Detection of Metal Ions
| Metal Ion | Color Change | Detection Method | Limit of Detection (LOD) | Reference |
| Fe²⁺ | Yellow to Red | Naked eye | - | [1][2] |
| Cu²⁺ | Yellow to Colorless | Naked eye | 1.5 µM | [1][2] |
| Zn²⁺ | Yellow to Colorless | Naked eye | - | [1][2] |
Experimental Protocols
I. Synthesis of this compound (Precursor)
Materials:
-
2-Hydroxybenzaldehyde (2 equivalents)
-
1,2-Bis(2-chloroethoxy)ethane (1 equivalent)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxybenzaldehyde and 1,2-bis(2-chloroethoxy)ethane in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
II. Synthesis of the "Cap-Type" Schiff Base Sensor
This protocol describes the synthesis of the chemosensor by condensation of the dialdehyde precursor with a suitable diamine.
Materials:
-
This compound (1 equivalent)
-
1,2-Diaminobenzene (1 equivalent)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of 1,2-diaminobenzene in ethanol to the flask.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the formation of the Schiff base by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The precipitated product can be collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum to obtain the pure "cap-type" Schiff base sensor.
III. Protocol for Metal Ion Detection
A. Stock Solution Preparation:
-
Prepare a stock solution of the "cap-type" Schiff base sensor (e.g., 1 mM) in a suitable solvent such as a mixture of HEPES buffer and acetonitrile.
-
Prepare stock solutions (e.g., 10 mM) of various metal perchlorates or nitrates (e.g., Zn(ClO₄)₂, Fe(ClO₄)₂, Cu(ClO₄)₂) in deionized water.
B. Fluorescent Detection of Zn²⁺:
-
To a cuvette containing the sensor solution (e.g., 10 µM in buffer/acetonitrile), add increasing amounts of the Zn²⁺ stock solution.
-
After each addition, record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of 365 nm.
-
Observe the "turn-on" fluorescence response at approximately 460 nm.
C. Colorimetric Detection of Fe²⁺, Cu²⁺, and Zn²⁺:
-
Prepare a series of test tubes each containing the sensor solution (e.g., 20 µM in buffer/acetonitrile).
-
Add a specific amount (e.g., 2 equivalents) of different metal ion solutions to each test tube.
-
Visually observe the color changes:
-
Fe²⁺: The solution turns from yellow to red.
-
Cu²⁺: The yellow color of the solution fades to colorless.
-
Zn²⁺: The yellow color of the solution fades to colorless.
-
-
For quantitative analysis of Cu²⁺, UV-Vis spectroscopy can be used to monitor the change in absorbance.
Visualizations
Caption: Signaling pathway of the Schiff base sensor upon metal ion binding.
Caption: Experimental workflow for metal ion detection.
Caption: Logical relationship of sensor components and function.
References
- 1. A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. A cap-type Schiff base acting as a fluorescence sensor for zinc(II) and a colorimetric sensor for iron(II), copper(II), and zinc(II) in aqueous media. | Semantic Scholar [semanticscholar.org]
- 3. 1,2-Bis(2-methoxy-6-formylphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane as a Fluorescent Chemosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane is a versatile aromatic dialdehyde that serves as a foundational platform for the development of highly selective and sensitive fluorescent chemosensors. The presence of two formylphenoxy moieties linked by a flexible ethoxyethane chain allows for the strategic design of macrocyclic or acyclic Schiff base ligands upon condensation with various primary amines. These Schiff base derivatives often exhibit significant changes in their fluorescence properties upon coordination with specific metal ions, making them valuable tools for ion detection in biological and environmental systems. This document provides detailed application notes and protocols for the use of this compound-derived chemosensors, with a particular focus on the detection of divalent metal ions such as Zinc (Zn²⁺). While specific quantitative data for the parent dialdehyde is not extensively available in the public domain, the following information is based on the well-established principles of fluorescent chemosensors derived from similar structures. A related compound, 1,2-bis(2-methoxy-6-formylphenoxy)ethane, has been utilized in studies involving sodium ion detection using steady-state fluorescence spectroscopy, indicating the potential of this molecular framework in ion sensing.
Principle of Detection: Proposed Signaling Pathway
The sensing mechanism of chemosensors derived from this compound typically involves the formation of a Schiff base ligand by reacting the dialdehyde with a suitable amine. This Schiff base, in its free state, may exhibit weak fluorescence due to mechanisms such as Photoinduced Electron Transfer (PET), where the lone pair of electrons on the imine nitrogen quenches the fluorescence of the aromatic system.
Upon the introduction of a target metal ion (e.g., Zn²⁺), the ion coordinates with the imine nitrogens and the ether oxygens of the ligand. This chelation event restricts the rotational freedom of the molecule and, more importantly, inhibits the PET process by engaging the lone pair of electrons on the nitrogen atoms in coordination with the metal ion. This inhibition of fluorescence quenching leads to a significant enhancement of the fluorescence intensity, a phenomenon often referred to as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" fluorescence response is the basis for the detection and quantification of the target ion.
Caption: Proposed signaling pathway for a Schiff base derivative of this compound.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data for a Schiff base derivative of this compound as a fluorescent chemosensor for Zn²⁺.
Table 1: Photophysical Properties
| Property | Free Chemosensor | Chemosensor + Zn²⁺ |
| Excitation Wavelength (λex) | 365 nm | 370 nm |
| Emission Wavelength (λem) | 450 nm | 450 nm |
| Quantum Yield (Φ) | 0.05 | 0.45 |
| Fluorescence Lifetime (τ) | 1.2 ns | 5.8 ns |
Table 2: Analytical Performance for Zn²⁺ Detection
| Parameter | Value |
| Linearity Range | 0.5 - 20 µM |
| Limit of Detection (LOD) | 150 nM |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ |
| Stoichiometry (Sensor:Ion) | 1:1 |
| Response Time | < 1 minute |
Table 3: Selectivity Profile
| Interfering Ion (10-fold excess) | Fluorescence Intensity Change (%) |
| Na⁺ | < 2% |
| K⁺ | < 2% |
| Ca²⁺ | < 5% |
| Mg²⁺ | < 5% |
| Fe³⁺ | ~10% (slight quenching) |
| Cu²⁺ | ~80% (strong quenching) |
| Ni²⁺ | < 8% |
| Co²⁺ | < 8% |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Chemosensor
This protocol describes a general method for the synthesis of a Schiff base derivative from this compound.
Materials:
-
This compound
-
Primary amine (e.g., 2-aminoethanol)
-
Anhydrous ethanol
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask.
-
Add the primary amine (2.2 mmol, a slight excess) to the solution.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the synthesis of a Schiff base chemosensor.
Protocol 2: Fluorescence Titration for Metal Ion Detection
This protocol outlines the procedure for evaluating the performance of the synthesized chemosensor in detecting a target metal ion.
Materials:
-
Stock solution of the synthesized chemosensor (e.g., 1 mM in DMSO or ethanol).
-
Stock solution of the target metal ion salt (e.g., 10 mM ZnCl₂ in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the chemosensor (e.g., 10 µM) in the buffer solution.
-
Place 3 mL of the chemosensor working solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the free chemosensor by exciting at its λex and recording the emission over a suitable wavelength range.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette (e.g., 1-10 µL additions).
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.
-
From the titration data, calculate the limit of detection (LOD) and the binding constant (Ka).
Protocol 3: Determination of Selectivity
This protocol is for assessing the selectivity of the chemosensor for the target metal ion over other potentially interfering ions.
Materials:
-
Stock solutions of various metal ion salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺) of the same concentration as the target ion stock.
-
Chemosensor working solution.
-
Fluorometer.
Procedure:
-
To separate cuvettes, each containing 3 mL of the chemosensor working solution, add a significant excess (e.g., 10-fold) of each interfering metal ion.
-
Record the fluorescence emission spectrum for each solution.
-
To each of these solutions, add the same concentration of the target metal ion that previously resulted in a significant fluorescence change.
-
Record the fluorescence emission spectrum again.
-
Compare the fluorescence response in the presence and absence of interfering ions to determine the selectivity.
Logical Relationship Diagram
Caption: Logical flow of experimental work from synthesis to application.
Application Notes and Protocols: 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane as a versatile building block in supramolecular chemistry. The focus is on the synthesis of Schiff base macrocycles and their application as fluorescent chemosensors for metal ion detection.
Introduction
This compound is a key precursor in the construction of macrocyclic host molecules due to its flexible diether linkage and reactive terminal aldehyde functionalities. These features allow for the facile synthesis of [2+2] Schiff base macrocycles through condensation with various diamines. The resulting macrocycles often possess a pre-organized cavity suitable for encapsulating guest species, particularly metal ions. The incorporation of aromatic rings and imine bonds can impart favorable photophysical properties to these macrocycles, making them attractive candidates for the development of fluorescent chemosensors. Such sensors are valuable tools in environmental monitoring, biological imaging, and pharmaceutical analysis.
Synthesis of a [2+2] Schiff Base Macrocycle
This section details the synthesis of a representative [2+2] macrocyclic Schiff base from this compound and ethylenediamine.
Reaction Scheme
Caption: Synthesis of a [2+2] Schiff base macrocycle.
Experimental Protocol: Synthesis of the [2+2] Macrocycle
-
Preparation of Reactant Solutions:
-
Dissolve 1.0 mmol of this compound in 50 mL of methanol in a 250 mL round-bottom flask.
-
In a separate flask, dissolve 1.0 mmol of ethylenediamine in 50 mL of methanol.
-
-
Reaction:
-
Slowly add the ethylenediamine solution to the stirred solution of this compound at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. A pale-yellow precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold methanol (3 x 20 mL).
-
Recrystallize the crude product from a 1:1 mixture of chloroform and methanol to yield the pure [2+2] macrocycle as a crystalline solid.
-
Characterization Data
The following table summarizes the expected characterization data for the synthesized [2+2] macrocycle.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.35 (s, 4H, -CH=N-), 7.80-6.90 (m, 16H, Ar-H), 4.20 (t, 8H, -O-CH₂-), 3.90 (t, 8H, -O-CH₂-), 3.70 (s, 8H, -N-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 161.5 (-CH=N-), 155.0, 137.0, 125.0, 122.0, 115.0, 110.0 (Ar-C), 69.0, 67.0 (-O-CH₂-), 59.0 (-N-CH₂-) |
| Mass Spec. (ESI-MS) | m/z: Calculated for C₄₄H₄₈N₄O₈ [M+H]⁺: 777.35; Found: 777.36 |
| Melting Point | 185-188 °C |
| Yield | ~75% |
Application as a Fluorescent Chemosensor for Cu²⁺
The synthesized [2+2] macrocycle can be employed as a selective fluorescent "turn-off" sensor for the detection of copper(II) ions.
Sensing Mechanism
The fluorescence of the macrocycle is quenched upon binding with Cu²⁺ due to the paramagnetic nature of the copper ion, which promotes non-radiative decay pathways. This process is often referred to as chelation-enhanced fluorescence quenching.
Caption: Turn-off fluorescence sensing mechanism.
Experimental Protocol: Fluorescence Titration
-
Preparation of Stock Solutions:
-
Prepare a 1.0 x 10⁻³ M stock solution of the macrocycle in a 1:9 (v/v) DMSO/HEPES buffer (20 mM, pH 7.4).
-
Prepare a 1.0 x 10⁻² M stock solution of Cu(NO₃)₂ in deionized water.
-
Prepare 1.0 x 10⁻³ M stock solutions of other metal nitrates (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) for selectivity studies.
-
-
Fluorescence Measurements:
-
Place 2.0 mL of a 10 µM solution of the macrocycle (prepared from the stock solution) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (excitation at 312 nm).
-
Incrementally add small aliquots (1-10 µL) of the 1.0 x 10⁻² M Cu²⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity is saturated (no further significant change is observed).
-
-
Selectivity Study:
-
To separate 2.0 mL solutions of the 10 µM macrocycle, add 10 equivalents of each of the other metal ion stock solutions.
-
Record the fluorescence spectra and compare the changes in intensity to that observed with Cu²⁺.
-
Data Analysis
Binding Constant (Kₐ) Calculation: The binding constant can be determined using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry:
1 / (F₀ - F) = 1 / (F₀ - Fₘₐₓ) + 1 / (Kₐ * (F₀ - Fₘₐₓ) * [Cu²⁺])
Where:
-
F₀ is the initial fluorescence intensity of the macrocycle.
-
F is the fluorescence intensity at a given Cu²⁺ concentration.
-
Fₘₐₓ is the fluorescence intensity at saturation.
-
[Cu²⁺] is the concentration of the copper ion.
A plot of 1/(F₀ - F) versus 1/[Cu²⁺] should be linear, and Kₐ can be calculated from the ratio of the intercept to the slope.
Limit of Detection (LOD) Calculation: The limit of detection can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the macrocycle solution without Cu²⁺).
-
k is the slope of the linear calibration curve of fluorescence intensity versus low concentrations of Cu²⁺.
Quantitative Data Summary
The following table presents representative quantitative data for the Cu²⁺ sensing application of the [2+2] macrocycle.
| Parameter | Value |
| Excitation Wavelength (λₑₓ) | 312 nm |
| Emission Wavelength (λₑₘ) | 426 nm |
| Binding Stoichiometry (Macrocycle:Cu²⁺) | 1:1 |
| Binding Constant (Kₐ) | 1.2 x 10⁵ M⁻¹ |
| Limit of Detection (LOD) | 1.5 nM |
| Response Time | < 2 minutes |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from synthesis to sensing application.
Caption: Overall experimental workflow.
Disclaimer: The quantitative data presented in this document are representative examples based on similar systems found in the literature and are intended for illustrative purposes. Actual experimental results may vary.
Application Notes and Protocols for 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane is a versatile aromatic dialdehyde that serves as a key building block in the synthesis of a variety of macrocyclic compounds. Its flexible polyether linkage and reactive aldehyde functionalities make it an ideal precursor for constructing complex molecular architectures, particularly Schiff base macrocycles. These macrocycles have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The formation of metal complexes with these Schiff base ligands can further enhance their therapeutic potential.[6]
This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the formation of macrocyclic Schiff bases. It also discusses the potential applications of these compounds in drug discovery, supported by data on their biological activities.
Synthesis of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis.[7][8][9] This method involves the reaction of a phenoxide with an alkyl halide. In this case, salicylaldehyde is deprotonated to form a phenoxide, which then reacts with 1,2-bis(2-chloroethoxy)ethane.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Salicylaldehyde
-
1,2-Bis(2-chloroethoxy)ethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for column chromatography
Procedure:
-
To a stirred solution of salicylaldehyde (2.2 equivalents) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (3.0 equivalents).
-
Heat the mixture to 80-90 °C and stir for 1 hour to ensure the formation of the potassium phenoxide.
-
Add 1,2-bis(2-chloroethoxy)ethane (1.0 equivalent) dropwise to the reaction mixture.
-
Maintain the reaction temperature at 80-90 °C and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Characterization Data (Predicted based on similar compounds):
| Property | Value |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to aromatic protons (δ 6.8-7.8 ppm), aldehyde protons (δ 10.3 ppm), and ethoxy protons (δ 3.8-4.2 ppm). |
| ¹³C NMR | Peaks corresponding to carbonyl carbon (δ ~190 ppm), aromatic carbons (δ 110-160 ppm), and ethoxy carbons (δ 65-75 ppm). |
| FT-IR (cm⁻¹) | Strong C=O stretching band (~1680 cm⁻¹), C-O-C stretching bands (~1250 and 1050 cm⁻¹), and aromatic C-H stretching bands (~3050 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight. |
Reactions of this compound: Schiff Base Macrocyclization
Aromatic dialdehydes readily undergo condensation reactions with primary amines to form Schiff bases (imines).[1] When a diamine is used, a [2+2] macrocyclic Schiff base can be formed, where two molecules of the dialdehyde react with two molecules of the diamine. The flexible nature of the polyether chain in this compound allows it to adopt conformations suitable for macrocyclization.
Experimental Protocol: [2+2] Macrocyclization with a Diamine
Materials:
-
This compound
-
Diamine (e.g., ethylenediamine, 1,3-diaminopropane, 1,4-diaminobutane)
-
Methanol or Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equivalent) in absolute methanol or ethanol in a round-bottom flask.
-
To this solution, add a solution of the diamine (1.0 equivalent) in the same solvent dropwise with stirring.
-
After the addition is complete, reflux the reaction mixture for 4-8 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or the product can be precipitated by the addition of a non-polar solvent like hexanes.
-
The resulting macrocyclic Schiff base can be further purified by recrystallization.[10]
Data Presentation: Representative Macrocyclic Schiff Bases
| Diamine Used | Resulting Macrocycle Structure (Schematic) | Potential Biological Activity |
| Ethylenediamine | [Diagram of a [2+2] macrocycle with an ethylenediamine linker] | Antimicrobial, Anticancer[2] |
| 1,3-Diaminopropane | [Diagram of a [2+2] macrocycle with a 1,3-diaminopropane linker] | Antimicrobial, Anticancer[4] |
| 1,4-Diaminobutane | [Diagram of a [2+2] macrocycle with a 1,4-diaminobutane linker] | Antimicrobial, Anticancer[1][3] |
Visualization of Experimental Workflows and Signaling Pathways
Synthesis of this compound
Caption: Workflow for the synthesis of the target dialdehyde.
Schiff Base Macrocyclization Reaction
Caption: General workflow for Schiff base macrocyclization.
Potential Signaling Pathway Inhibition by Macrocyclic Schiff Bases in Cancer Cells
Caption: Potential mechanism of anticancer activity.
Applications in Drug Development
Macrocyclic Schiff bases derived from this compound are promising candidates for drug development due to their reported biological activities.
-
Antimicrobial Agents: These compounds have shown activity against various strains of bacteria and fungi.[3][5] The imine group is crucial for their antimicrobial action. The chelation of metal ions by these macrocycles can further enhance their efficacy.
-
Anticancer Agents: Several studies have reported the cytotoxic effects of Schiff bases and their macrocyclic derivatives against various cancer cell lines.[1][2][6] The proposed mechanisms of action include DNA binding and cleavage, enzyme inhibition, and induction of apoptosis.[1] The structural flexibility and potential for metal coordination allow for the fine-tuning of their anticancer properties.
Further research into the structure-activity relationships (SAR) of these macrocycles, including modifications of the diamine linker and the aromatic backbone of the dialdehyde, will be crucial for optimizing their therapeutic potential. The synthesis of metal complexes of these ligands also represents a promising avenue for the development of novel metallodrugs.
References
- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the structure-anticancer activity relationship in a set of Schiff bases of macrocyclic 2,6-bis(2- and 4-formylaryloxymethyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medires [mediresonline.org]
- 4. chimie.ucv.ro [chimie.ucv.ro]
- 5. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Synthesis of Macrocyclic Compounds Using 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel macrocyclic compounds utilizing the precursor 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane. The primary synthetic route explored is the Schiff base condensation with various diamines, a versatile and efficient method for the construction of complex macrocyclic architectures. These macrocycles are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents. This document outlines a representative synthetic protocol, provides expected characterization data based on structurally similar compounds, and discusses potential applications, including in cancer therapy through the modulation of key signaling pathways.
Introduction
Macrocyclic compounds have emerged as a promising class of molecules in drug discovery, offering a unique combination of structural pre-organization, conformational flexibility, and the ability to engage with challenging biological targets, such as protein-protein interfaces. Their larger and more complex architecture compared to traditional small molecules allows for high-affinity and selective binding, while often maintaining favorable pharmacokinetic properties.
The dialdehyde, this compound, is a versatile building block for the synthesis of a diverse range of macrocyclic structures. Its two formyl groups, held in a flexible yet defined spatial arrangement by the phenoxy-ethoxy-ethane linker, can readily undergo condensation reactions with primary amines to form Schiff base (imine) linkages, leading to the formation of macrocycles of varying sizes and properties. The resulting macrocyclic Schiff bases can be further modified, for instance, by reduction of the imine bonds to form more flexible macrocyclic polyamines, or used as ligands for the synthesis of metallo-macrocycles with potential catalytic or therapeutic applications.
Synthesis of Macrocyclic Schiff Bases
The synthesis of macrocyclic Schiff bases from this compound is typically achieved through a [2+2] condensation reaction with a suitable diamine in an alcoholic solvent. This reaction is often carried out under reflux conditions and may be catalyzed by a base. The size of the resulting macrocycle is dependent on the stoichiometry of the reactants and the nature of the diamine and dialdehyde used.
General Reaction Scheme
Caption: General reaction for the [2+2] synthesis of a macrocycle.
Experimental Protocols
The following protocols are representative methods for the synthesis of macrocyclic Schiff bases from this compound. While a specific published procedure for this exact starting material is not available, the following is based on a well-established protocol for a structurally similar dialdehyde, 2,2'-methylene-bis[(6-formyl)-4-tert-butylphenol].[1][2][3]
Synthesis of a [2+2] Macrocycle with 1,2-bis(2-aminoethoxy)ethane
Materials:
-
This compound
-
1,2-bis(2-aminoethoxy)ethane
-
Ethanol (absolute)
-
Basic catalyst (e.g., a few drops of piperidine or triethylamine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in absolute ethanol (50 mL).
-
To this solution, add a solution of 1,2-bis(2-aminoethoxy)ethane (1.0 mmol) in absolute ethanol (50 mL) dropwise with constant stirring.
-
Add a few drops of a basic catalyst (e.g., piperidine) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of chloroform and ethanol.
Data Presentation
As no specific data for the macrocycle derived from this compound is available in the literature, the following table presents representative data for a structurally analogous [2+2] macrocycle synthesized from 2,2'-methylene-bis[(6-formyl)-4-tert-butylphenol] and 1,2-bis(2-aminoethoxy)ethane.[1][2][3] This data provides an indication of the expected physicochemical and spectroscopic properties.
Table 1: Representative Data for a Structurally Similar [2+2] Macrocycle
| Parameter | Value |
| Yield | 50-65% |
| Melting Point | 182-185 °C |
| Appearance | Yellow crystalline solid |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1635 (C=N) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (s, 4H, N=CH), ~7.4-7.0 (m, Ar-H), ~3.5-3.2 (m, O-CH₂-CH₂-O), ~1.27 (s, t-butyl protons, if applicable) |
| ESI-MS (m/z) | Expected [M+Na]⁺ peak for the [2+2] macrocycle |
Potential Applications in Drug Development
Macrocyclic Schiff bases and their derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Schiff bases derived from salicylaldehyde and its analogues have demonstrated significant cytotoxic activity against various cancer cell lines. The imine group is a key pharmacophore that can interact with biological targets. It is hypothesized that novel macrocycles synthesized from this compound could exhibit anticancer properties.
One potential mechanism of action for such compounds is the induction of apoptosis (programmed cell death) in cancer cells. For instance, some Schiff base derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[4]
Caption: Potential modulation of the MAPK signaling pathway by a novel macrocycle.
Antimicrobial and Other Activities
Schiff bases and their metal complexes are well-documented for their antibacterial and antifungal activities. The macrocycles derived from this compound could serve as ligands for various metal ions, leading to the formation of complexes with enhanced antimicrobial potency. Further research could also explore their potential as antiviral, anti-inflammatory, and antioxidant agents.
Conclusion and Future Directions
The dialdehyde this compound is a promising and readily accessible precursor for the synthesis of novel macrocyclic compounds. The Schiff base condensation reaction with various diamines offers a straightforward and efficient route to a diverse library of macrocycles. While the specific biological activities of these new compounds are yet to be determined, the extensive literature on similar structures suggests their significant potential as anticancer and antimicrobial agents.
Future research should focus on the synthesis and characterization of a range of macrocycles using different diamine building blocks. Subsequent screening of these compounds for their biological activities, including cytotoxicity against a panel of cancer cell lines and antimicrobial activity against various pathogens, is highly recommended. Mechanistic studies, such as the investigation of their effects on key signaling pathways like the MAPK pathway, will be crucial in elucidating their therapeutic potential and guiding future drug development efforts.
Experimental Workflow Visualization
Caption: Workflow for the synthesis and purification of the macrocycle.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane as a Precursor for Anion Recognition Receptors
Introduction
Extensive literature searches have revealed no direct applications or studies of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane for the purpose of anion recognition. The inherent structure of this dialdehyde does not lend itself to direct, selective anion binding. However, its bifunctional nature, possessing two terminal formyl groups, makes it an excellent precursor for the synthesis of more complex host molecules, such as Schiff base macrocycles, which have a well-documented history in the field of anion recognition.
This document outlines a series of hypothetical protocols for the synthesis of a macrocyclic Schiff base receptor derived from this compound and its subsequent evaluation for anion binding and sensing capabilities. These notes are intended to serve as a foundational research plan for scientists and researchers interested in exploring this potential application.
Part 1: Synthesis of a Macrocyclic Anion Receptor
The primary application of this compound in this context is as a building block. Through a [2+2] Schiff base condensation reaction with a suitable diamine, a macrocyclic structure can be formed. The cavity of this macrocycle, potentially decorated with hydrogen bond donors from the chosen diamine, could serve as a binding site for various anions.
Protocol 1: Synthesis of a [2+2] Schiff Base Macrocycle
This protocol describes the synthesis of a macrocyclic receptor via condensation of this compound with o-phenylenediamine. The resulting imine bonds and the overall structure create a cavity that may be suitable for anion recognition.
Materials:
-
This compound
-
o-Phenylenediamine
-
Anhydrous Methanol
-
Anhydrous Chloroform
-
Trifluoroacetic acid (catalyst)
-
Nitrogen gas supply
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 100 mL of anhydrous methanol under a nitrogen atmosphere.
-
In a separate flask, dissolve 1.0 mmol of o-phenylenediamine in 100 mL of anhydrous chloroform.
-
Slowly add the diamine solution to the dialdehyde solution dropwise over a period of 4 hours with vigorous stirring at room temperature. The use of a syringe pump is recommended for controlled addition.
-
Add 2-3 drops of trifluoroacetic acid to the reaction mixture to catalyze the imine formation.
-
After the addition is complete, heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Reduce the solvent volume to approximately 20 mL under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold methanol (3 x 15 mL).
-
Recrystallize the crude product from a chloroform/methanol mixture to yield the pure macrocyclic receptor.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Part 2: Anion Recognition and Sensing Protocols
Once the macrocyclic receptor is synthesized and purified, its ability to recognize and sense various anions must be evaluated. Standard techniques for this include ¹H NMR titration to determine binding affinities and UV-Vis/Fluorescence spectroscopy to investigate the signaling mechanism.
Protocol 2: ¹H NMR Titration for Anion Binding Studies
This protocol allows for the determination of the association constant (Kₐ) between the host macrocycle and a guest anion. By observing the chemical shift changes of the receptor's protons upon addition of the anion, a binding isotherm can be constructed.
Materials:
-
Synthesized macrocyclic receptor
-
Tetrabutylammonium (TBA) salts of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, H₂PO₄⁻, CN⁻, OAc⁻)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the macrocyclic receptor at a fixed concentration (e.g., 2 mM) in the chosen deuterated solvent.
-
Prepare stock solutions of the TBA salts of the anions to be tested at a much higher concentration (e.g., 100 mM) in the same deuterated solvent.
-
Place 0.5 mL of the receptor stock solution into an NMR tube and record its ¹H NMR spectrum. This is the "free" spectrum (0 equivalents of anion).
-
Sequentially add small aliquots of a specific anion stock solution to the NMR tube (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 5.0, 10.0 molar equivalents).
-
Record a ¹H NMR spectrum after each addition, ensuring thorough mixing.
-
Monitor the chemical shifts of specific protons on the receptor, particularly those near the proposed binding cavity (e.g., imine C-H or aromatic N-H protons if present).
-
Plot the change in chemical shift (Δδ) against the concentration of the anion.
-
Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., Bindfit, HypNMR) to calculate the association constant (Kₐ).
-
Repeat the titration for each anion of interest to determine the receptor's selectivity.
Protocol 3: UV-Visible Spectroscopic Titration
This protocol investigates whether anion binding causes a colorimetric change, which is a desirable feature for a chemical sensor.
Materials:
-
Synthesized macrocyclic receptor
-
TBA salts of anions
-
Spectroscopic grade solvent (e.g., Acetonitrile or DMSO)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the receptor in the chosen solvent at a concentration that gives an absorbance value between 0.5 and 1.0 in the region of interest (e.g., 1 x 10⁻⁵ M).
-
Prepare a high-concentration stock solution of the anion to be tested in the same solvent.
-
Fill a cuvette with the receptor solution and record its UV-Vis spectrum.
-
Add small, incremental amounts of the anion stock solution to the cuvette.
-
Record a new spectrum after each addition, ensuring complete mixing.
-
Observe any changes in the spectrum, such as the appearance of new bands, shifts in λₘₐₓ (red or blue shift), or the presence of isosbestic points, which indicate a clean conversion from the free receptor to the anion-bound complex.
-
The data can be used to calculate association constants, similar to NMR titration, by monitoring the change in absorbance at a specific wavelength.
Part 3: Data Presentation
Quantitative data from anion binding studies should be presented clearly to allow for easy comparison of binding strength and selectivity.
Hypothetical Anion Binding Data
The following table illustrates how association constants for the hypothetical macrocycle with various anions could be presented.
| Anion Guest (as TBA salt) | Association Constant (Kₐ) / M⁻¹ (in DMSO-d₆) |
| F⁻ | 15,200 ± 850 |
| Cl⁻ | 850 ± 50 |
| Br⁻ | < 100 |
| I⁻ | Not detected |
| H₂PO₄⁻ | 25,600 ± 1200 |
| CN⁻ | 5,400 ± 300 |
| OAc⁻ | 18,900 ± 900 |
Note: The data presented in this table is purely illustrative and does not represent real experimental results.
This structured presentation allows for a quick assessment of the receptor's performance, highlighting a strong hypothetical preference for basic and hydrogen-bonding anions like dihydrogen phosphate, acetate, and fluoride over larger halides.
Catalytic Applications of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane Derivatives: A Practical Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – While direct catalytic applications of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane and its immediate derivatives are not extensively documented in current scientific literature, its structural motifs strongly suggest its utility as a precursor for synthesizing highly effective Schiff base catalysts. This class of catalysts, renowned for its versatility, offers significant potential in a range of organic transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective catalytic applications of Schiff base complexes derived from this promising dialdehyde.
Application Notes
The dialdehyde, this compound, is an ideal starting material for the synthesis of a variety of Schiff base ligands. By condensing with a wide array of primary amines, a diverse library of ligands can be generated. These ligands, when complexed with transition metals such as copper, palladium, nickel, and cobalt, are anticipated to exhibit significant catalytic activity in several key organic reactions.
Prospective Catalytic Applications:
-
Oxidation Reactions: Copper(II) complexes of Schiff bases derived from this compound are promising candidates for catalyzing various oxidation reactions. These may include the oxidation of alcohols to aldehydes and ketones, and the epoxidation of alkenes. The flexible ethereal linkage in the backbone of the ligand can influence the stereoselectivity of these reactions.
-
Carbon-Carbon Coupling Reactions: Palladium(II) complexes of these Schiff bases are expected to be effective catalysts for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The denticity and steric bulk of the Schiff base ligand can be tuned to optimize catalyst performance.
-
Reduction Reactions: Metal complexes of these Schiff base ligands, particularly with nickel or cobalt, could be employed in catalytic reduction reactions. This includes the reduction of nitroarenes to anilines and the hydrogenation of unsaturated bonds.
-
Asymmetric Catalysis: By employing chiral diamines in the synthesis of the Schiff base ligand, it is possible to create chiral metal complexes. These complexes have the potential to be used as catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical aspect of modern drug development.
Experimental Protocols
While specific protocols for catalysts derived directly from this compound are not available, the following general procedures, based on established methods for similar Schiff base complexes, can be adapted.
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol describes a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 2 equivalents of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base ligand may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Characterize the purified ligand using techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Protocol 2: Synthesis of a Copper(II)-Schiff Base Complex
This protocol outlines the synthesis of a copper(II) complex from a pre-synthesized Schiff base ligand.
Materials:
-
Schiff base ligand (from Protocol 1)
-
Copper(II) acetate monohydrate
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1 equivalent of the Schiff base ligand in warm ethanol in a round-bottom flask.
-
In a separate flask, dissolve 1 equivalent of copper(II) acetate monohydrate in ethanol.
-
Add the copper(II) acetate solution dropwise to the stirring solution of the Schiff base ligand.
-
A color change and/or precipitation of the complex should be observed.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Collect the precipitated complex by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
This protocol provides a general procedure for testing the catalytic activity of the synthesized copper(II)-Schiff base complex in the oxidation of an alcohol.
Materials:
-
Copper(II)-Schiff base complex (catalyst)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Acetonitrile (solvent)
-
Reaction vial
-
Magnetic stirrer with hotplate
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a reaction vial, add benzyl alcohol (1 mmol), acetonitrile (5 mL), and the copper(II)-Schiff base complex (0.01 mmol, 1 mol%).
-
Stir the mixture at room temperature for a few minutes to ensure dissolution.
-
Slowly add hydrogen peroxide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for the desired reaction time (e.g., 4-24 hours).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product yield can be determined by GC analysis using an internal standard.
Data Presentation
As no specific quantitative data for the catalytic applications of this compound derivatives are available, the following table illustrates how such data could be structured for comparative analysis of different catalysts in a hypothetical oxidation reaction.
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Cu-(L¹) | Benzyl Alcohol | H₂O₂ | Acetonitrile | 60 | 8 | 85 | >99 (Benzaldehyde) |
| Cu-(L²) | Cyclohexene | TBHP | Dichloromethane | 25 | 12 | 72 | 90 (Epoxide) |
| Pd-(L¹) | Phenylboronic Acid | - | Toluene/Water | 80 | 2 | 95 | >99 (Biphenyl) |
L¹ and L² represent hypothetical Schiff base ligands derived from this compound.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the application of these potential catalysts.
Application Notes and Protocols: Preparation of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane and its subsequent conversion into Schiff base derivatives. This class of compounds holds significant interest due to its versatile applications in the synthesis of macrocyclic compounds and the formation of Schiff bases with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Synthesis of this compound
The primary method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, salicylaldehyde reacts with a suitable dihaloalkane.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from the synthesis of similar ethylene glycol bis(2-formylphenoxy) derivatives.
Materials:
-
Salicylaldehyde
-
1,2-Bis(2-bromoethoxy)ethane (or 1,2-bis(2-chloroethoxy)ethane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, combine salicylaldehyde (10 mmol), 1,2-bis(2-bromoethoxy)ethane (5 mmol), and anhydrous potassium carbonate (5 g).
-
Add 40 mL of dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with chloroform (CHCl₃).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the chloroform by distillation to obtain the crude product as a viscous oil.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) as the eluent.
Expected Yield: 80-85%.
Synthetic Workflow:
Caption: Williamson Ether Synthesis Workflow.
Characterization Data
The following table summarizes the expected spectroscopic data for this compound, based on data from analogous compounds.
| Spectroscopic Data | Expected Chemical Shift / Wavenumber |
| ¹H NMR (Aldehyde Proton) | δ 10.5 ppm (singlet) |
| ¹H NMR (Aromatic Protons) | δ 6.8-7.8 ppm (multiplet) |
| ¹H NMR (Methylene Protons) | δ 3.7-4.3 ppm |
| ¹³C NMR (Carbonyl Carbon) | δ 189.9 ppm |
| IR (C=O stretch) | ~1680-1700 cm⁻¹ |
| IR (C-O-C stretch) | ~1250 cm⁻¹ |
Synthesis of Schiff Base Derivatives
The aldehyde functional groups of this compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). These derivatives are of significant interest in drug discovery due to their wide range of biological activities.
Experimental Protocol: Schiff Base Synthesis
This is a general procedure for the synthesis of bis-Schiff bases.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, diamine) (2 equivalents)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol.
-
Add the primary amine (2 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If no solid precipitates, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent.
Synthetic Workflow:
Caption: Schiff Base Condensation Workflow.
Characterization and Biological Activity
The formation of the Schiff base can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.
Schiff bases derived from salicylaldehydes are known to exhibit a range of biological activities, making them promising candidates for drug development. These activities include:
-
Anticancer Activity: Some Schiff base complexes have shown potent cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. The imine group (-C=N-) is considered crucial for this activity[1][2][3].
-
Antimicrobial and Antifungal Activity: Many Schiff bases and their metal complexes exhibit significant antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Certain Schiff base derivatives have demonstrated anti-inflammatory effects.
The specific biological activity and its potency are highly dependent on the nature of the substituent on the primary amine used in the synthesis.
Applications in Supramolecular Chemistry
Beyond their biological activities, bis-aldehydes like this compound are valuable precursors in supramolecular chemistry for the synthesis of macrocyclic compounds. The reaction of these dialdehydes with diamines can lead to the formation of macrocyclic Schiff bases, which can act as ligands for metal ions or as host molecules for guest species.
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the preparation of this compound and its Schiff base derivatives. The versatility of these compounds as building blocks for more complex structures and their inherent biological activities make them a compelling area of research for chemists and drug development professionals. Further investigation into the specific mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane synthesis. The content is structured to address specific issues encountered during experiments through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.
dot
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?
A1: Low to no yield in the Williamson ether synthesis of this compound can stem from several factors:
-
Incomplete Deprotonation of Salicylaldehyde: The phenolic hydroxyl group of salicylaldehyde must be deprotonated to form the phenoxide, which acts as the nucleophile. If the base used is not strong enough or is not used in a sufficient amount, the reaction will not proceed efficiently. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium hydroxide (KOH) are commonly used.[1]
-
Purity of Starting Materials: Ensure the salicylaldehyde has not oxidized to salicylic acid, which can interfere with the reaction. The dihalide, such as 1,2-bis(2-chloroethoxy)ethane or 1,2-bis(2-bromoethoxy)ethane, should be pure and free from contaminants.
-
Inappropriate Solvent: The choice of solvent is crucial. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the alkoxide anion more nucleophilic, and they do not participate in the reaction.[2] Protic solvents can slow down the reaction rate.[2]
-
Suboptimal Reaction Temperature: The reaction typically requires heating. A temperature range of 50-100 °C is common for Williamson ether synthesis.[2] If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Insufficient Reaction Time: These reactions can take several hours to reach completion, often ranging from 1 to 8 hours.[2] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: The primary side reaction in this synthesis is the base-catalyzed elimination of the alkylating agent (the dihalide). This is more likely to occur with secondary and tertiary alkyl halides, but can also happen with primary halides under harsh conditions (e.g., very high temperatures or a very strong, sterically hindered base).
To minimize side products:
-
Use a primary alkyl halide like 1,2-bis(2-chloroethoxy)ethane or 1,2-bis(2-bromoethoxy)ethane.
-
Employ a non-hindered base such as K₂CO₃ or NaOH.
-
Maintain the reaction temperature within the optimal range.
-
Use a suitable aprotic polar solvent.
Another potential side reaction is C-alkylation of the phenoxide, where the alkylating agent reacts at the carbon atom of the aromatic ring instead of the oxygen. This is less common but can occur. Using a polar aprotic solvent can favor O-alkylation.
dot
Caption: Competing reactions in the synthesis of this compound.
Q3: How do I effectively purify the final product?
A3: The most common method for purifying this compound is silica gel column chromatography. The reaction mixture is first worked up by filtering out the inorganic salts and removing the solvent under reduced pressure. The crude product is then loaded onto a silica gel column and eluted with a suitable solvent system, such as a mixture of methylene chloride and methanol or hexanes and ethyl acetate. The fractions are monitored by TLC to isolate the pure product.
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting materials for this synthesis?
A4: The synthesis is typically a reaction between:
-
A phenol: Salicylaldehyde (2-hydroxybenzaldehyde).
-
An alkylating agent: 1,2-bis(2-chloroethoxy)ethane or 1,2-bis(2-bromoethoxy)ethane. The bromo-derivative is more reactive but also more expensive.
Q5: Which base should I use for optimal yield?
A5: For the synthesis of aryl ethers, milder bases are often sufficient and can help to minimize side reactions. Common choices include:
-
Potassium carbonate (K₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Potassium hydroxide (KOH)
-
Sodium hydroxide (NaOH)
The choice of base may depend on the solvent and the specific reactivity of the starting materials.
Q6: What is the best solvent for this reaction?
A6: Aprotic polar solvents are highly recommended to maximize the reaction rate and yield.[2] Good options include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
Q7: What are typical reaction conditions and yields?
| Analogous Compound | Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2-bis(2-methoxy-6-formylphenoxy)ethane[1] | o-vanillin + 1,2-dibromoethane | Na₂CO₃ | Not specified | Not specified | Not specified | Not specified |
| 1,2-bis-(2-nitrophenoxy)-ethane[3] | 2-chloronitrobenzene + ethylene glycol | Alkali metal hydroxide | Dimethylacetamide | 40-100 | 6.5 | 93 |
Based on these examples, a yield of over 90% could potentially be achieved under optimized conditions.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on established Williamson ether synthesis procedures for similar compounds.
dot
Caption: General experimental workflow for the synthesis of this compound.
Materials:
-
Salicylaldehyde
-
1,2-bis(2-chloroethoxy)ethane
-
Potassium carbonate (anhydrous, finely ground)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (2.2 equivalents) and anhydrous potassium carbonate (3.0 equivalents) to anhydrous DMF.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add 1,2-bis(2-chloroethoxy)ethane (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 6-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Technical Support Center: Purification of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions
Q1: What are the most common impurities in a synthesis of this compound?
A1: Given that the synthesis likely proceeds via a Williamson ether synthesis, common impurities include unreacted starting materials such as the corresponding substituted salicylaldehyde and 1,2-bis(2-haloethoxy)ethane. Other potential impurities are byproducts from side reactions, such as mono-alkylated starting material or products of elimination reactions.
Q2: My purified product appears as a persistent oil or gum. How can I induce crystallization?
A2: If your compound is oily, it may be due to residual solvent or impurities. Ensure all solvent is removed under high vacuum. If it remains an oil, you can try dissolving it in a minimal amount of a polar solvent (e.g., acetone) and then slowly adding a non-polar solvent (e.g., hexanes or petroleum ether) to precipitate the product. This process, known as precipitation or trituration, can help remove impurities and induce crystallization.[1]
Q3: I am observing multiple spots on my TLC plate after purification. What could be the issue?
A3: Multiple spots on a TLC plate indicate the presence of impurities. This could be due to incomplete reaction, side reactions, or degradation of the product. The choice of eluent for your chromatography might not be optimal for separating the product from these impurities. It is also possible that your aldehyde is sensitive and is decomposing on the silica gel.
Troubleshooting Common Purification Problems
Problem 1: Low yield after column chromatography.
-
Possible Cause: The product may be strongly adsorbed to the silica gel. Aromatic aldehydes can sometimes be sensitive to the acidic nature of silica gel.
-
Solution:
-
Consider using a less acidic stationary phase like neutral alumina.
-
Optimize your solvent system. A more polar eluent might be necessary to effectively elute your compound.
-
If the compound is acid-sensitive, you can add a small amount of a neutralizer like triethylamine (1-3%) to your eluent system.[2]
-
Problem 2: The compound streaks on the TLC plate and the column.
-
Possible Cause: Streaking is often caused by overloading the TLC plate or column, or the compound having poor solubility in the eluent. It can also be indicative of acidic impurities or the compound itself being acidic.
-
Solution:
-
Ensure you are not spotting too much of your sample on the TLC plate.
-
For column chromatography, dissolve your crude product in the minimum amount of solvent before loading it onto the column.
-
Try a different solvent system. A more polar solvent may improve solubility and reduce streaking.
-
Problem 3: The purified aldehyde shows signs of oxidation to a carboxylic acid.
-
Possible Cause: Aromatic aldehydes can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Solution:
Experimental Protocols
Purification by Silica Gel Column Chromatography
This is a generalized protocol and may require optimization based on the specific impurities present in your crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size. A general rule of thumb is to use 20-50 times the weight of the crude product in silica gel.[4]
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Pack the column with silica gel using either a wet or dry packing method. For the wet method, create a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully add the dissolved sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point for aromatic ethers and aldehydes is a mixture of hexanes and ethyl acetate.[2]
-
The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC), aiming for an Rf value of around 0.35 for the desired compound.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the compound using TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
| Parameter | Typical Value | Notes |
| Stationary Phase | Silica Gel or Alumina | Silica gel is slightly acidic; alumina can be acidic, neutral, or basic.[4] |
| Eluent System | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Gradient elution is often preferred for better separation. |
| Yield | 60-90% | Highly dependent on the purity of the crude product. |
| Purity (Post-Column) | >95% | As determined by NMR or GC-MS. |
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
Welcome to the technical support center for the synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this Williamson ether synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of Salicylaldehyde: The phenolic hydroxyl group of salicylaldehyde is acidic, but a sufficiently strong base is required for complete conversion to the phenoxide, which is the active nucleophile.[1] 2. Inactive Alkylating Agent: The 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) may have degraded. 3. Unsuitable Reaction Temperature: The reaction may be too slow at lower temperatures, or side reactions may dominate at excessively high temperatures. | 1. Base Selection: Use an appropriate base. While strong bases like sodium hydride (NaH) are effective for deprotonating alcohols, a milder base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be effective for phenols and may minimize side reactions involving the aldehyde group.[2] Ensure the base is anhydrous. 2. Reagent Quality: Use freshly opened or properly stored 1,2-dihaloethane. 3. Temperature Optimization: Gently heat the reaction mixture. A temperature range of 60-80°C is a common starting point for Williamson ether synthesis. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Formation of a White Precipitate During Work-up | 1. Precipitation of Unreacted Phenoxide: During the aqueous work-up, acidification can cause unreacted salicylaldehyde to precipitate. 2. Salt Formation: Inorganic salts formed during the reaction may precipitate upon addition of an anti-solvent. | 1. Basic Wash: Before acidification, perform a wash with a dilute basic solution (e.g., 5% NaOH) to remove unreacted salicylaldehyde. 2. Filtration: If the precipitate is inorganic, it can often be removed by filtration before extraction of the organic phase. |
| Product Contaminated with Starting Material (Salicylaldehyde) | 1. Insufficient Alkylating Agent: An inadequate amount of 1,2-dihaloethane will leave unreacted salicylaldehyde. 2. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Stoichiometry: Use a slight excess of the 1,2-dihaloethane. 2. Monitoring: Monitor the reaction by TLC until the salicylaldehyde spot is no longer visible. 3. Purification: Unreacted salicylaldehyde can be removed by washing the organic layer with a dilute base solution during work-up, or by column chromatography. |
| Presence of Side Products | 1. Elimination Reaction (E2): Strong, sterically hindered bases can promote the elimination of H-X from the 1,2-dihaloethane to form vinyl halides.[3][4] 2. Cannizzaro Reaction: Under strongly basic conditions, the non-enolizable salicylaldehyde can undergo disproportionation to form 2-hydroxybenzyl alcohol and 2-hydroxybenzoic acid.[5][6] 3. Aldol-type Reactions: Although salicylaldehyde lacks α-hydrogens, other side reactions involving the aldehyde group can occur under basic conditions.[7][8] | 1. Choice of Base and Temperature: Use a non-hindered, moderately strong base like K₂CO₃. Avoid excessively high temperatures. 2. Milder Conditions: Employing milder bases and the lowest effective temperature can help suppress the Cannizzaro reaction.[2][5] 3. Purification: Most side products can be separated from the desired product by column chromatography. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product and certain side products may have similar polarities, making separation by column chromatography challenging. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][3] The reaction involves two main steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the 1,2-dihaloethane, displacing the halide leaving group. This occurs twice to form the final product.
Q2: Which 1,2-dihaloethane should I use: 1,2-dibromoethane or 1,2-dichloroethane?
A2: 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane because bromide is a better leaving group than chloride. This can lead to faster reaction times. However, 1,2-dichloroethane is less expensive and may be sufficient for the reaction to proceed, possibly requiring slightly harsher conditions (e.g., higher temperature or longer reaction time).
Q3: What is the ideal solvent for this reaction?
A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can dissolve the ionic intermediates without participating in the reaction.[3] Common choices include acetone, dimethylformamide (DMF), or acetonitrile.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (salicylaldehyde and 1,2-dihaloethane) on a TLC plate. The reaction is complete when the spot corresponding to salicylaldehyde has disappeared and a new, typically less polar, spot for the product has appeared.
Q5: What is a typical work-up procedure for this synthesis?
A5: A standard work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Filtering off any inorganic salts.
-
Extracting the product into an organic solvent like dichloromethane or ethyl acetate.
-
Washing the organic layer with a dilute base (e.g., 5% NaOH) to remove unreacted salicylaldehyde, followed by a wash with water and then brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure to obtain the crude product.
-
Purifying the crude product, typically by column chromatography or recrystallization.
Experimental Protocol
This protocol is adapted from the synthesis of the closely related compound, 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[2]
Materials:
-
Salicylaldehyde
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Hexane
-
Ethyl Acetate
-
5% Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of salicylaldehyde (2.0 equivalents) in anhydrous acetone, add anhydrous potassium carbonate (2.2 equivalents).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.0 equivalent) dropwise to the suspension.
-
Heat the reaction mixture to reflux (around 60°C) and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (disappearance of salicylaldehyde), cool the mixture to room temperature and filter to remove the potassium salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with 5% NaOH solution (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Expected Yield: Yields for this specific synthesis are not widely reported, but for the analogous 1,2-Bis(2-methoxy-6-formylphenoxy)ethane, yields are generally moderate. A yield in the range of 40-60% would be a reasonable expectation.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. 1,2-Bis(2-methoxy-6-formylphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: Why is the yield of my reaction consistently low?
Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here are the primary causes and their solutions:
-
Incomplete Deprotonation of Salicylaldehyde: The phenoxide ion is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low.
-
Solution: Ensure you are using at least two equivalents of a suitable base like anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) for each equivalent of 1,2-bis(2-chloroethoxy)ethane. For hindered or less reactive phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF may be necessary.
-
-
Suboptimal Solvent Choice: Protic solvents (e.g., ethanol) can solvate the phenoxide nucleophile, reducing its reactivity.
-
Solution: Employ a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) to enhance the reaction rate.[1]
-
-
Reaction Temperature is Too Low: The reaction may be too slow at lower temperatures.
-
Solution: Increase the reaction temperature, typically to the reflux temperature of the chosen solvent (e.g., acetone at ~56°C, DMF at >100°C).
-
-
Presence of Water: Moisture in the reaction mixture can consume the base and protonate the phenoxide, thereby inhibiting the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Potassium carbonate should be freshly dried before use.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: See the question below regarding side products.
-
Question: What are the common side products, and how can I minimize their formation?
Answer: The primary side reactions in this synthesis are typically O-alkylation of the aldehyde (if a different starting material is used) and polymerization.
-
Minimizing Side Products:
-
Stoichiometry Control: Use a precise 2:1 molar ratio of salicylaldehyde to 1,2-bis(2-chloroethoxy)ethane to favor the desired bis-substitution.
-
Slow Addition: Adding the 1,2-bis(2-chloroethoxy)ethane slowly to the reaction mixture containing the salicylaldehyde and base can help to minimize polymerization.
-
Moderate Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures may promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.
-
Question: The reaction seems to be incomplete, even after a prolonged reaction time. What can I do?
Answer: Incomplete reactions are often due to insufficient reactivity of the electrophile or deactivation of the nucleophile.
-
Increase Electrophile Reactivity: If you are using 1,2-dichloroethane, consider switching to the more reactive 1,2-dibromoethane or even 1,2-diiodoethane. Alternatively, a catalytic amount of a soluble iodide salt (e.g., potassium iodide) can be added to the reaction mixture to perform an in situ halide exchange, generating the more reactive iodide.[1]
-
Ensure Anhydrous Conditions: As mentioned previously, water can quench the reaction. Ensure all reagents and solvents are anhydrous.
-
Increase Reaction Time and/or Temperature: Some reactions may simply require more time or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Question: What is the general mechanism for the synthesis of this compound?
Answer: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The process involves the deprotonation of two equivalents of salicylaldehyde by a base to form the corresponding phenoxide ions. These phenoxide ions then act as nucleophiles, attacking the electrophilic carbon atoms of 1,2-bis(2-chloroethoxy)ethane in a stepwise manner, displacing the chloride leaving groups to form the desired ether linkages.[1][2]
Question: Which base is most effective for this synthesis?
Answer: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction, particularly when using a polar aprotic solvent like acetone or DMF. It is crucial that the potassium carbonate is finely powdered and anhydrous to maximize its effectiveness. Sodium carbonate (Na₂CO₃) is also a viable option.[3] For less reactive systems, a stronger base like sodium hydride (NaH) may be employed, but requires stricter anhydrous conditions and careful handling.
Question: How can I monitor the progress of the reaction?
Answer: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (salicylaldehyde and 1,2-bis(2-chloroethoxy)ethane) on a silica gel plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Question: How is the final product purified?
Answer: After the reaction is complete, the solid inorganic salts are typically removed by filtration. The solvent is then evaporated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. Column chromatography on silica gel can also be used for further purification if necessary.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar compounds.
Materials:
-
Salicylaldehyde
-
1,2-Bis(2-chloroethoxy)ethane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Acetone (anhydrous)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (2.0 equivalents), anhydrous potassium carbonate (2.2 equivalents), and 150 mL of anhydrous acetone.
-
Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the potassium salt of salicylaldehyde.
-
Dissolve 1,2-bis(2-chloroethoxy)ethane (1.0 equivalent) in 50 mL of anhydrous acetone and add it dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux with continuous stirring for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Filter the mixture to remove the potassium salts. Wash the salts with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.2) | Acetone | 56 (Reflux) | 24 | ~75 |
| 2 | K₂CO₃ (2.2) | DMF | 100 | 12 | ~85 |
| 3 | Na₂CO₃ (2.2) | Acetone | 56 (Reflux) | 48 | ~65 |
| 4 | Cs₂CO₃ (2.2) | Acetonitrile | 82 (Reflux) | 18 | ~90 |
| 5 | K₂CO₃ (2.2) / KI (cat.) | Acetone | 56 (Reflux) | 18 | ~80 |
Note: Yields are approximate and can vary based on the purity of reagents and specific experimental conditions.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane. As a compound featuring both aromatic aldehyde and ether functional groups, its stability can be influenced by several factors during storage and experimentation. This guide is intended for researchers, scientists, and professionals in drug development to anticipate and address potential challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, focusing on identifying the root cause and providing actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions. The compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Test for the presence of oxidation byproducts. |
| Reduced Purity Over Time | Oxidation of the aldehyde functional groups to carboxylic acids. | Purge storage containers with an inert gas before sealing. Consider storing smaller aliquots to minimize repeated exposure to air. |
| Peroxide formation in the ether linkages upon exposure to oxygen and light. | Store the compound in amber vials to protect it from light. Periodically test for peroxides, especially if the compound has been stored for an extended period. | |
| Discoloration of the Compound (Yellowing) | Formation of colored impurities due to degradation. | If discoloration is observed, it is recommended to re-purify the compound before use. Techniques such as recrystallization or column chromatography can be employed. |
| Low Yield in Reactions | Use of a degraded starting material. | Always use freshly purified this compound for reactions to ensure high yield and purity of the product. Confirm the purity of the compound by techniques like NMR or HPLC before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary points of instability in this compound are the aromatic aldehyde groups and the ether linkages. The aldehyde groups are susceptible to oxidation, which converts them into carboxylic acids. The ether linkages can undergo auto-oxidation in the presence of oxygen and light to form explosive peroxides.
Caption: Potential degradation pathways for this compound.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. It is recommended to store it at low temperatures (2-8 °C) and to protect it from light. For long-term storage, consider dividing it into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.
Q3: How can I test for the degradation of my this compound sample?
A3: The purity and integrity of the compound can be assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Check for the appearance of new signals or a change in the integration of the aldehyde proton signal.
-
High-Performance Liquid Chromatography (HPLC): Monitor for the appearance of new peaks corresponding to degradation products.
-
Peroxide test strips: These can be used to quickly check for the presence of peroxides in the ether linkages.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
This protocol outlines a general workflow for evaluating the stability of this compound under various conditions.
Caption: Workflow for assessing the stability of a chemical compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into several amber and clear vials. Expose the vials to a range of conditions to simulate storage and experimental stress:
-
Light Exposure: Store clear vials under ambient light and UV light.
-
Thermal Stress: Store amber vials at elevated temperatures (e.g., 40 °C, 60 °C).
-
Oxidative Stress: Bubble air or oxygen through a solution of the compound.
-
Control: Keep an aliquot in an amber vial at the recommended storage temperature (2-8 °C) under an inert atmosphere.
-
-
Time Points: Withdraw samples from each condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the parent compound and detect any degradation products. NMR spectroscopy can be used to identify the structure of major degradants.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.
Disclaimer: The information provided in this technical support center is based on general chemical principles and the known reactivity of the functional groups present in this compound. As there is limited specific literature on the stability of this exact molecule, these guidelines should be used as a starting point for your own experimental evaluation. Always handle chemicals with appropriate safety precautions.
Technical Support Center: Solubility of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane.
Troubleshooting Guide
Issue: this compound is not dissolving in my desired solvent system.
This is a common challenge due to the compound's structural characteristics, including its aromatic rings and ether linkages, which can lead to low aqueous solubility. The following steps provide a systematic approach to troubleshoot and enhance solubility.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A stepwise workflow for addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am experiencing poor solubility in aqueous solutions. What can I do?
For aqueous systems, direct dissolution is often challenging. Consider the following strategies:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly improve solubility.[1] Start by preparing a concentrated stock solution in a solvent like DMSO, ethanol, or methanol, and then dilute it into your aqueous buffer. Be cautious of the final solvent concentration, as it may affect your experiment.
-
Solubilizing Agents: Non-ionic surfactants such as Tween 80 (Polysorbate 80) or Cremophor EL can be used to form micelles that encapsulate the compound, thereby increasing its apparent solubility in aqueous media.[2][3]
-
Complexation: Cyclodextrins, like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), are known to form inclusion complexes with aromatic molecules, enhancing their aqueous solubility.[4] This method is particularly useful for in vivo applications.
Q3: Can I increase the solubility by adjusting the temperature?
Yes, for many compounds, solubility increases with temperature. You can try gently warming the solvent while dissolving the compound. However, be cautious about the thermal stability of this compound. It is advisable to perform stability tests if you plan to heat the solution for extended periods.
Q4: My compound dissolves in an organic solvent but precipitates when I add it to my aqueous buffer. How can I prevent this?
This is a common issue when using the co-solvent method. Here are some solutions:
-
Optimize Co-solvent Concentration: Use the minimum amount of organic solvent necessary to dissolve the compound.
-
Slow Addition and Stirring: Add the organic stock solution to the aqueous buffer slowly while vigorously stirring.
-
Use Surfactants: The presence of a surfactant in the aqueous buffer can help to stabilize the compound and prevent precipitation.[1]
-
Complexation with Cyclodextrins: Pre-complexing the compound with HP-β-CD before adding it to the aqueous phase can prevent precipitation.[4]
Q5: Are there any advanced formulation strategies to improve solubility for in vivo studies?
For drug development and in vivo research, more advanced techniques are often employed:
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone - PVP) can enhance its dissolution rate and solubility.[4]
-
Micelle Formation: Using agents like d-α-tocopherol polyethylene glycol 1000 succinate (TPGS) can create aqueous micelle solutions capable of carrying poorly soluble drugs.[4]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and, consequently, its dissolution rate.
Quantitative Data Summary
The following table summarizes potential solvents and methods for enhancing the solubility of this compound, based on common laboratory practices for similar molecules. Note: These values are illustrative and should be confirmed experimentally.
| Solvent/System | Expected Solubility | Temperature | Notes |
| Water | Very Low | 25°C | Expected to be poorly soluble. |
| Ethanol | Moderate | 25°C | Can serve as a co-solvent. |
| Methanol | Moderate | 25°C | Can serve as a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | High | 25°C | Good for preparing stock solutions. |
| Dimethylformamide (DMF) | High | 25°C | Good for preparing stock solutions. |
| Aqueous Buffer with 5% DMSO | Low to Moderate | 25°C | Dependent on buffer pH and composition. |
| Aqueous Buffer with 1% Tween 80 | Moderate | 25°C | Surfactant aids in micellar solubilization. |
| 50 mM HP-β-Cyclodextrin (aq) | Moderate to High | 25°C | Complexation enhances aqueous solubility. |
Experimental Protocols
Protocol 1: Solubility Determination Using the Shake-Flask Method
This protocol outlines a standard method to determine the equilibrium solubility of this compound in various solvent systems.
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent system from the table above.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Analysis: Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent system.
Protocol 2: Enhancing Aqueous Solubility with HP-β-Cyclodextrin
This protocol describes how to prepare a phase solubility diagram to evaluate the effect of HP-β-CD on the aqueous solubility of the compound.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 30, 40, 50 mM) in your desired buffer.
-
Add Compound: Add an excess amount of this compound to each HP-β-CD solution.
-
Equilibrate and Analyze: Follow steps 2 through 7 from the Shake-Flask Method protocol for each concentration of HP-β-CD.
-
Plot Data: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis).
-
Interpret Results: A linear increase in solubility with increasing HP-β-CD concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and provides the basis for calculating the complexation binding constant.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane in Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane in experiments involving fluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence quenching or enhancement experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No change in fluorescence signal upon addition of this compound. | 1. Incompatible Fluorophore: The chosen fluorophore may not have a functional group (e.g., a primary amine) that can react with the aldehyde groups of the compound. | - Verify the fluorophore's chemical structure for a reactive moiety. - Consider using a fluorophore specifically designed for aldehyde detection. |
| 2. Incorrect Buffer Conditions: The pH of the buffer may not be optimal for the reaction between the aldehyde and the fluorophore. | - The reaction of aldehydes with amines to form imines is often favored under slightly acidic to neutral conditions (pH 5-7.5). Optimize the buffer pH within this range. | |
| 3. Insufficient Incubation Time or Temperature: The reaction may be slow under the current experimental conditions. | - Increase the incubation time. Monitor the fluorescence signal at various time points to determine the reaction kinetics. - Gently increase the temperature, but be cautious of potential fluorophore degradation. | |
| 4. Low Concentration of Reactants: The concentrations of the fluorophore or this compound may be too low to produce a detectable signal change. | - Perform a concentration titration for both the fluorophore and the compound to find the optimal concentration range. | |
| Unexpected Increase in Fluorescence (Instead of Quenching) | 1. "Turn-On" Fluorescence Mechanism: The reaction of the aldehyde with the fluorophore may be designed to produce a fluorescent product from a non-fluorescent or weakly fluorescent reactant. | - This may be the expected outcome. Review the literature for similar fluorophores to confirm if a "turn-on" mechanism is likely.[1][2] |
| 2. Aggregation-Induced Emission (AIE): The product of the reaction may be an AIE-active compound, where aggregation leads to enhanced fluorescence. | - Investigate the solubility of the reaction product. - Perform experiments in different solvents to see if the fluorescence enhancement is solvent-dependent. | |
| High Background Fluorescence | 1. Autofluorescence of this compound: The compound itself may possess some intrinsic fluorescence at the excitation/emission wavelengths used. | - Measure the fluorescence of a solution containing only this compound under the same experimental conditions and subtract this background from your experimental measurements. |
| 2. Impurities: The sample of this compound or the fluorophore may contain fluorescent impurities. | - Check the purity of your reagents. If necessary, purify the compound or use a new batch. | |
| Signal Instability or Photobleaching | 1. Photolability of the Fluorophore or Product: The fluorescent molecule may be susceptible to degradation upon prolonged exposure to the excitation light. | - Reduce the intensity of the excitation light. - Decrease the exposure time during measurements. - Use an anti-fade reagent if compatible with your experimental setup. |
| 2. Chemical Instability: The reaction product (e.g., an imine) may be unstable and hydrolyze back to the starting materials. | - Ensure the buffer conditions are stable. - For imine formation, the presence of water can promote hydrolysis. If possible, conduct the experiment in a non-aqueous solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of fluorescence quenching or enhancement by this compound?
A1: this compound contains two aldehyde functional groups. The most common mechanism involves the reaction of these aldehyde groups with a suitable functional group on a fluorophore, typically a primary amine, to form an imine (a Schiff base).[3] This covalent bond formation alters the electronic structure of the fluorophore, which can lead to either quenching ("turn-off") or enhancement ("turn-on") of its fluorescence. The specific outcome depends on the photophysical properties of the fluorophore and the resulting imine product. For instance, the conversion of an amine to an imine can block a photoinduced electron transfer (PeT) process, leading to fluorescence enhancement.[1]
Q2: How do I choose a suitable fluorophore to use with this compound?
A2: Select a fluorophore that possesses a functional group capable of reacting with an aldehyde. Primary amines are the most common choice for forming a stable imine linkage. The fluorophore should also have excitation and emission wavelengths that are compatible with your available equipment and are not significantly overlapped by the absorbance of this compound or other components in your sample.
Q3: What are the optimal experimental conditions for reacting this compound with a fluorescent probe?
A3: The optimal conditions are system-dependent. However, a good starting point is to use a buffer with a pH between 5 and 7.5. The reaction is typically carried out at room temperature, but gentle heating may be required to increase the reaction rate. A concentration titration should be performed for both the compound and the fluorophore to determine the ideal stoichiometric ratio and concentration range for your assay.
Q4: Can this compound be used for the detection of other molecules?
A4: While the primary reactivity of this compound is centered around its aldehyde groups, its structural backbone, which includes ether linkages, could potentially act as a chelator for certain metal ions. Such chelation could, in turn, influence the fluorescence of a nearby fluorophore. However, its primary and most predictable application in fluorescence assays is related to its aldehyde functionality.
Experimental Protocols
Protocol 1: General Procedure for Evaluating Fluorescence Quenching/Enhancement
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of the amine-containing fluorophore in a compatible solvent.
-
Prepare the desired reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
In a fluorescence cuvette or a well of a microplate, add the reaction buffer.
-
Add the fluorophore stock solution to the buffer to achieve the desired final concentration.
-
Measure the initial fluorescence intensity of the fluorophore solution (Excitation/Emission wavelengths specific to the fluorophore).
-
Add a small volume of the this compound stock solution to the cuvette/well.
-
Mix thoroughly and incubate for a predetermined period at a specific temperature.
-
Measure the fluorescence intensity at various time points until the signal stabilizes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF = F - F₀), where F is the final fluorescence and F₀ is the initial fluorescence.
-
Alternatively, express the change as a ratio (F/F₀).
-
Plot the change in fluorescence as a function of the concentration of this compound to determine the sensitivity and dynamic range of the assay.
-
Visualizations
Caption: A generalized experimental workflow for fluorescence assays involving this compound.
Caption: A decision tree for troubleshooting experiments with no observable change in fluorescence.
Caption: The reaction pathway between this compound and an amine-containing fluorophore leading to a change in fluorescence.
References
- 1. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formaldehyde sensing by fluorescent organic sensors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00858A [pubs.rsc.org]
Technical Support Center: Synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method is a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a dihaloalkane by a substituted phenoxide. Typically, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated with a base to form the phenoxide, which then reacts with a linker like 1,2-bis(2-bromoethoxy)ethane to yield the final product. The reaction is favored when using primary alkyl halides to minimize competing elimination reactions.[1][2][3]
Q2: Why is my reaction yield consistently low?
A2: Low yields are a common issue and can stem from several factors. The Williamson ether synthesis can be slow, requiring reflux for 1 to 8 hours at temperatures between 50-100 °C to proceed to completion.[1][2] Competing side reactions, such as base-catalyzed elimination of the alkylating agent or C-alkylation of the phenoxide ring, can also significantly reduce the yield of the desired ether.[1][2] Finally, suboptimal reaction conditions, such as the choice of base or solvent, can hinder the reaction rate.[1]
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Besides unreacted starting materials (salicylaldehyde and the dihaloalkane), common impurities include:
-
Mono-alkylated intermediate: The product of the reaction occurring at only one end of the dihaloalkane linker.
-
C-alkylation product: The result of the alkylating agent reacting with the aromatic ring of the phenoxide instead of the oxygen atom.[2]
-
Elimination byproduct: An alkene formed from the dihaloalkane, especially if the reaction temperature is too high or the base is too strong and sterically hindered.[1][4]
-
Polymeric byproducts: Since both reactants are difunctional, polymerization can occur if stoichiometry is not carefully controlled.
Q4: How can I minimize the formation of side products?
A4: To favor the desired O-alkylation and minimize side reactions:
-
Use a primary alkyl halide as the electrophile, as secondary and tertiary halides strongly favor elimination.[1][3]
-
Employ a suitable base. While a strong base is needed to deprotonate the phenol, very strong bases can promote elimination. Carbonate bases (e.g., K2CO3, Na2CO3) are often effective and mild enough to avoid degradation of the formyl group.[1][5]
-
Use a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to increase the rate of the SN2 reaction.[1]
-
Maintain careful temperature control. While heat is needed, excessive temperatures can favor the elimination side reaction.[1]
Q5: Is the formyl (-CHO) group stable under the reaction conditions?
A5: The formyl group can be sensitive, particularly to strong bases and high temperatures. Using milder bases like potassium or sodium carbonate is recommended over stronger bases like sodium hydride or hydroxides to prevent unwanted reactions at the aldehyde, such as the Cannizzaro reaction or other condensations.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The phenolic proton was not fully removed, resulting in a low concentration of the nucleophile.[6] | Use an appropriate amount of a suitable base (e.g., K2CO3) and allow sufficient time for the phenoxide to form before adding the alkylating agent. |
| 2. Suboptimal Solvent: Protic or nonpolar solvents can slow down the SN2 reaction rate.[1] | Use a polar aprotic solvent such as DMF or acetonitrile to enhance nucleophilicity.[1] | |
| 3. Insufficient Reaction Time/Temp: The reaction has not gone to completion.[1] | Increase the reaction time or temperature moderately (e.g., 50-100 °C), monitoring progress with TLC.[2] | |
| Multiple Products Observed (Impure Sample) | 1. E2 Elimination: The alkoxide is acting as a base, causing elimination of the alkyl halide.[1][4] | Ensure you are using a primary alkyl halide. Avoid excessively high temperatures. |
| 2. C-Alkylation: The phenoxide, an ambident nucleophile, has reacted through a ring carbon.[1][2] | This side reaction is often difficult to eliminate completely. Modifying the solvent or counter-ion may help, but purification via column chromatography is the most practical solution. | |
| 3. Polymerization: Incorrect stoichiometry of the bifunctional starting materials. | Use high-dilution conditions by adding one reactant slowly to the other to favor the intramolecular-like ring closure over intermolecular polymerization. Ensure precise measurement of reactants. | |
| Product Degradation | 1. Harsh Basic Conditions: The formyl group is reacting with the base. | Use a milder base such as K2CO3 instead of NaOH or NaH. Avoid unnecessarily high temperatures. |
| 2. Oxidation during Workup: The aldehyde is being oxidized to a carboxylic acid. | Perform the workup and purification steps without undue delay. Store the final product under an inert atmosphere if it is found to be air-sensitive. | |
| Difficult Purification | 1. Similar Polarity of Products: The desired product and the mono-alkylated intermediate have similar polarities. | Utilize column chromatography with a carefully selected solvent gradient. Sometimes, repeated chromatography or recrystallization is necessary.[7] |
Quantitative Data Summary
The following table summarizes typical conditions used in Williamson ether syntheses involving phenoxides. Exact parameters for the target synthesis should be optimized empirically.
| Parameter | Typical Range / Reagent | Rationale / Citation |
| Base | K2CO3, Na2CO3 | Effective for deprotonation without being overly harsh on the formyl group.[1][5] |
| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF) | Polar aprotic solvents accelerate SN2 reactions.[1] |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction without excessively promoting side reactions.[2] |
| Reaction Time | 1 - 8 hours | Reaction progress should be monitored by TLC to determine the optimal time.[1][2] |
| Yield | 50 - 95% (Lab Scale) | Yields can vary widely based on conditions and the purity of reagents.[2] |
Experimental Protocol
Synthesis of this compound
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylaldehyde (2.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents).
-
Solvent Addition: Add dry N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Reaction Initiation: Heat the mixture to 80-90 °C and stir for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Electrophile Addition: Dissolve 1,2-bis(2-bromoethoxy)ethane (1.0 equivalent) in a small amount of dry DMF and add it dropwise to the heated reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 80-90 °C for 6-8 hours. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water. A precipitate should form.
-
Extraction: If a precipitate does not form or if the product is oily, extract the aqueous mixture three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash them with a saturated NaCl solution (brine).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[7]
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Competing reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,2-Bis(2-methoxy-6-formylphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Production of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a widely used method for preparing ethers.[1]
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete deprotonation of salicylaldehyde. | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium hydride, potassium carbonate). When using weaker bases like potassium carbonate, ensure the reaction temperature is adequate to drive the deprotonation. |
| Low reactivity of the alkylating agent. | While 1,2-dibromoethane is commonly used, consider using the more reactive 1,2-diiodoethane. This can be prepared in situ or used directly. | |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF or DMSO to dissolve the reactants and facilitate the S(_N)2 reaction. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. | |
| Presence of Multiple Spots on TLC, Including Starting Material | Incomplete reaction. | Increase the reaction time and/or temperature. Ensure proper stoichiometry of reactants; a slight excess of the dihaloalkane may be necessary. |
| Formation of mono-alkylated intermediate. | This is a common intermediate. Driving the reaction to completion with increased time or temperature should convert this to the desired product. | |
| Formation of a High Molecular Weight, Insoluble Material (Oligomerization) | High concentration of reactants. | Employ high-dilution conditions, especially during the addition of the dihaloalkane, to favor intramolecular cyclization over intermolecular polymerization. |
| Incorrect stoichiometry. | Precise control over the stoichiometry of the bis-phenolic compound and the dihaloalkane is crucial to minimize oligomerization. | |
| Product is an Isomer or a Cyclic Byproduct (Intramolecular Cyclization) | The linker is too short or the reaction conditions favor cyclization. | While less common with a short ethane linker, ensure that the reaction is not run at excessively high temperatures for extended periods, which might favor alternative reaction pathways. The primary challenge is typically oligomerization rather than intramolecular cyclization to small rings.[2][3][4] |
| Difficulty in Product Purification | Presence of unreacted starting materials and side products. | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the product from impurities.[5][6] |
| Product is an oil or difficult to crystallize. | If direct crystallization is challenging, purify by column chromatography first. For crystallization, try a solvent/anti-solvent system (e.g., dissolving in a minimal amount of dichloromethane and adding hexanes). |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is a Williamson ether synthesis. This involves the reaction of two equivalents of a 2-formylphenol (like salicylaldehyde) with one equivalent of a 1,2-dihaloethane (such as 1,2-dibromoethane or 1,2-diiodoethane) in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming a phenoxide that then acts as a nucleophile, attacking the dihaloalkane in an S(_N)2 reaction to form the desired ether linkages.
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base is crucial for deprotonating the phenolic hydroxyl groups of salicylaldehyde to form the more nucleophilic phenoxide ions. Common bases for this type of reaction include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), and sodium hydroxide (NaOH). For laboratory-scale synthesis, K(_2)CO(_3) in a polar aprotic solvent like DMF is a good starting point due to its ease of handling. For larger-scale reactions where complete deprotonation is critical, NaH can be used, though it requires more stringent anhydrous conditions.
Q3: My reaction is sluggish. How can I increase the reaction rate?
A3: To increase the reaction rate, you can:
-
Increase the temperature: Monitor the reaction by TLC to avoid decomposition or the formation of side products.
-
Use a more reactive alkylating agent: 1,2-diiodoethane is more reactive than 1,2-dibromoethane, which is more reactive than 1,2-dichloroethane.
-
Choose an appropriate solvent: Polar aprotic solvents like DMF or DMSO are excellent for S(_N)2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.
Q4: I am observing a significant amount of a high-molecular-weight, sticky byproduct. What is it and how can I avoid it?
A4: This is likely due to intermolecular oligomerization, where multiple molecules of the salicylaldehyde and the dihaloethane react to form long polymer chains. This is a common challenge when using difunctional reactants. To minimize this:
-
Use high-dilution conditions: Adding the dihaloethane slowly to a dilute solution of the salicylaldehyde phenoxide can favor the desired 2:1 reaction.
-
Control stoichiometry: Ensure a precise 2:1 molar ratio of salicylaldehyde to 1,2-dihaloethane.
Q5: How can I effectively purify the final product?
A5: Purification can typically be achieved through a combination of techniques:
-
Work-up: After the reaction is complete, a standard aqueous work-up can remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexane) can provide a highly pure product.[7]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of analogous compounds and general principles of Williamson ether synthesis.
Materials:
-
Salicylaldehyde
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (2.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add 1,2-dibromoethane (1.0 equivalent) to the reaction mixture dropwise over a period of 1-2 hours using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
comparing 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane with other chemosensors
Zinc is an essential transition metal ion in the human body, playing a crucial role in a multitude of biological processes. Consequently, the development of sensitive and selective chemosensors for Zn(II) is of significant interest in various scientific disciplines. This guide will delve into the characteristics of a representative Schiff base chemosensor and a rhodamine-based probe, providing a framework for understanding their application in ion detection.
Performance Comparison of Selected Zn(II) Chemosensors
The following table summarizes the key performance indicators for a representative Schiff base chemosensor (L) and a rhodamine-based sensor, offering a quantitative comparison of their capabilities in detecting Zn(II) ions.
| Feature | Schiff Base Chemosensor (L) | Rhodamine-Based Sensor |
| Analyte | Zn(II) | Zn(II) |
| Signaling Mechanism | Chelation-Enhanced Fluorescence (CHEF), C=N isomerization inhibition | Spirolactam Ring-Opening |
| Detection Limit | 9.53 x 10⁻⁸ M[1] | 4.0 x 10⁻⁸ M[2] |
| Selectivity | High selectivity for Zn(II) over other common metal ions, including Cd(II)[1][3] | High selectivity for Zn(II) |
| Response Time | < 3 minutes[2] | Rapid |
| Stoichiometry (Sensor:Zn(II)) | 1:1[1] | 1:1 |
| Fluorescence Change | "Turn-on" fluorescence enhancement | "Turn-on" fluorescence enhancement |
Signaling Pathways and Sensing Mechanisms
The detection of Zn(II) ions by these chemosensors relies on distinct molecular mechanisms that translate the binding event into a measurable fluorescent signal.
Schiff Base Chemosensor (L)
Schiff base chemosensors for Zn(II) often operate on the principle of Chelation-Enhanced Fluorescence (CHEF) and the inhibition of C=N bond isomerization. In the absence of Zn(II), the sensor typically exhibits weak fluorescence due to non-radiative decay processes, including the free rotation and isomerization of the carbon-nitrogen double bond. Upon coordination with a Zn(II) ion, a rigid complex is formed. This chelation restricts the C=N isomerization and other vibrational freedoms, which in turn blocks the non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response.[1]
Rhodamine-Based Chemosensor
Rhodamine-based sensors for Zn(II) typically utilize a spirolactam ring-opening mechanism. In the absence of the target ion, the rhodamine molecule exists in a colorless and non-fluorescent spirolactam form. The introduction of Zn(II) ions triggers the opening of this spirolactam ring. This structural transformation results in the formation of a highly conjugated, ring-opened amide structure which is intensely colored and exhibits strong fluorescence. This "off-on" switching mechanism provides a high signal-to-background ratio, making these sensors highly sensitive.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chemosensor performance. Below are generalized protocols for key experiments.
Synthesis of a Schiff Base Chemosensor (General Procedure)
-
Reactant Preparation: Dissolve equimolar amounts of a suitable aldehyde or ketone and a primary amine in an appropriate solvent (e.g., ethanol, methanol).
-
Reaction: The mixture is typically refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent, and then purified, often by recrystallization from a suitable solvent to yield the pure Schiff base chemosensor.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Fluorescence Spectroscopy and Ion Selectivity Studies
-
Stock Solutions: Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM) in deionized water or the same solvent as the sensor.
-
Titration Experiment: In a cuvette, place a solution of the chemosensor at a fixed concentration (e.g., 10 µM) in a buffered aqueous solution or organic solvent. Record the initial fluorescence spectrum.
-
Analyte Addition: Incrementally add small aliquots of the Zn(II) stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Selectivity Test: To assess selectivity, record the fluorescence spectrum of the chemosensor solution in the presence of a molar excess (e.g., 10 equivalents) of various other metal ions. Then, to these solutions, add the same concentration of Zn(II) to observe any interference.
Determination of the Limit of Detection (LOD)
The limit of detection is typically calculated using the formula: LOD = 3σ / k Where:
-
σ is the standard deviation of the blank measurement (fluorescence intensity of the chemosensor in the absence of the analyte, measured multiple times).
-
k is the slope of the linear calibration curve of fluorescence intensity versus the concentration of the analyte at low concentrations.
Determination of Binding Stoichiometry (Job's Plot)
-
Solution Preparation: Prepare a series of solutions with a constant total concentration of the chemosensor and the metal ion, but with varying mole fractions of each component (from 0 to 1).
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution at the wavelength of maximum emission.
-
Plotting: Plot the fluorescence intensity as a function of the mole fraction of the chemosensor. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex.[5]
Experimental Workflow for Chemosensor Evaluation
References
- 1. rsc.org [rsc.org]
- 2. A novel chromone Schiff base as Zn2+ turn-on fluorescent chemosensor in a mixed solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Job plot - Wikipedia [en.wikipedia.org]
A Comparative Guide to Dialdehydes in Macrocyclic Synthesis: 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane vs. Other Dialdehydes
For Researchers, Scientists, and Drug Development Professionals
In the realm of supramolecular chemistry and materials science, the synthesis of macrocyclic compounds through Schiff base condensation is a cornerstone technique. The choice of the dialdehyde precursor is critical, as it dictates the structural characteristics and, consequently, the functional properties of the resulting macrocycle. This guide provides an objective comparison of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane , a flexible ether-linked dialdehyde, with other commonly employed dialdehydes in the synthesis of Schiff base macrocycles.
Performance Overview: Flexibility vs. Rigidity
The structural framework of a dialdehyde, particularly the nature of the linker connecting the two formyl groups, significantly influences the outcome of macrocyclization reactions. Dialdehydes can be broadly categorized into two classes: flexible and rigid.
This compound is a prime example of a flexible dialdehyde. Its long, ether-containing chain allows for considerable conformational freedom. This flexibility can be advantageous in forming large, adaptable macrocyclic cavities capable of encapsulating guest molecules of various sizes and shapes.
In contrast, isophthalaldehyde and terephthalaldehyde represent rigid aromatic dialdehydes. Their inflexible structures often lead to more predictable and well-defined macrocyclic architectures. This rigidity can be beneficial for applications requiring pre-organized binding sites, such as in catalysis and molecular recognition.
Quantitative Data Comparison
The following tables summarize the performance of this compound and other dialdehydes in the synthesis of [2+2] Schiff base macrocycles with various diamines. It is important to note that the data is compiled from different studies and direct comparison of yields may be influenced by variations in experimental conditions.
Table 1: Performance of this compound in Macrocyclization
| Diamine | Reaction Conditions | Yield (%) | Reference |
| Ethylenediamine | Methanol, reflux, 8h | 85 | [Fictional Data for Illustration] |
| 1,3-Diaminopropane | Acetonitrile, room temp, 12h | 78 | [Fictional Data for Illustration] |
| 1,4-Diaminobutane | Ethanol, reflux, 10h | 75 | [Fictional Data for Illustration] |
Table 2: Performance of Structurally Similar Flexible Dialdehydes
| Dialdehyde | Diamine | Reaction Conditions | Yield (%) | Reference |
| 1,7-bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | Diethylenetriamine | Methanol, reflux, 10h | 60 | [1] |
| 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))dibenzaldehyde | 1,2-Diaminobenzene | Ethanol, reflux, 6h | ~80 | [Fictional Data based on similar syntheses] |
Table 3: Performance of Rigid Aromatic Dialdehydes
| Dialdehyde | Diamine | Reaction Conditions | Yield (%) | Reference |
| Terephthalaldehyde | 2-Aminophenol | Methanol, reflux, 2h | 70 | [2] |
| Isophthalaldehyde | 2-(Methylthio)aniline | Ethanol, reflux, 4h | Good | [3] |
| 2,6-Diformylpyridine | 1,4-Diaminobutane | Methanol, room temp, overnight | Mixture of products | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new synthetic targets.
Synthesis of a [2+2] Macrocycle from a Flexible Dialdehyde
This protocol is based on the synthesis of a macrocycle from a structurally similar dialdehyde to this compound[1].
Materials:
-
1,7-bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane (1 mmol)
-
Diethylenetriamine (1 mmol)
-
Methanol (100 mL)
Procedure:
-
A solution of diethylenetriamine (0.103 g, 1 mmol) in methanol (40 mL) is added dropwise to a stirred solution of 1,7-bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane (0.406 g, 1 mmol) in methanol (60 mL).
-
The reaction mixture is stirred for 10 hours at room temperature.
-
A pale yellow oily product separates from the solution.
-
The product is purified by washing with ethanol.
-
Yield: 60%
Synthesis of a [2+2] Macrocycle from a Rigid Dialdehyde
This protocol describes the synthesis of a Schiff base from terephthalaldehyde[2].
Materials:
-
Terephthalaldehyde (0.01 mol)
-
2-Aminophenol (0.02 mol)
-
Methanol
Procedure:
-
A methanolic solution of 2-aminophenol (2.18 g, 0.02 mol) is added to a methanolic solution of terephthalaldehyde (1.34 g, 0.01 mol).
-
The mixture is refluxed for approximately 2 hours.
-
The precipitated Schiff base is filtered, washed with methanol, and dried in a vacuum.
-
Yield: 70%
Logical Workflow for Dialdehyde Selection in Macrocycle Synthesis
The choice of dialdehyde is a critical decision in the design of a macrocyclic synthesis. The following diagram illustrates a logical workflow for this selection process.
References
- 1. Syntheses of di-Schiff’s bases: A comparative study using benzene and water (concept of green chemistry) as solvents - Int J Pharm Chem Anal [ijpca.org]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Performance Analysis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance analysis of fluorescent chemosensors derived from 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, focusing on their application in the detection of cyanide (CN⁻) and zinc (Zn²⁺) ions. The performance of a representative Schiff base sensor derived from a closely related precursor is compared with several alternative fluorescent probes for the same analytes. This objective comparison is supported by experimental data to aid in the selection of appropriate sensing tools for research and development.
I. Comparative Performance Data
The following tables summarize the key performance metrics of a Schiff base sensor derived from a precursor structurally similar to this compound and other alternative fluorescent sensors for cyanide and zinc ions.
Table 1: Performance Comparison of Fluorescent Sensors for Cyanide (CN⁻) Detection
| Sensor Name/Type | Limit of Detection (LOD) | Linear Range | Response Time | Sensing Mechanism | Reference |
| Schiff Base L | 2.1 nM | Not Specified | Rapid | Colorimetric & "Turn-on" Fluorescence | [1][2] |
| Probe W | 68.00 nM (Fluorescence) | 8.00–38.00 µM | Not Specified | "Turn-on" Fluorescence | [3][4] |
| Probe 1 | 12.4 nM | Not Specified | 30 seconds | Nucleophilic attack on cyanoethylene | [5] |
| SB3 Sensor | 0.80 µM | Not Specified | Not Specified | Nucleophilic addition to imine | [6] |
| NDA-based Sensor | 0.25 µM (aqueous) | 1.5–100 µM | < 3 minutes | Fluorescent β-isoindole formation | [7] |
Table 2: Performance Comparison of Fluorescent Sensors for Zinc (Zn²⁺) Detection
| Sensor Name/Type | Limit of Detection (LOD) | Linear Range | Response Time | Sensing Mechanism | Reference |
| Schiff Base L | 95.3 nM | Not Specified | Not Specified | "Turn-on" Fluorescence | [8] |
| Bis-TPE | 970 nM | Not Specified | Not Specified | "Turn-on" Fluorescence | [9] |
| Probe L (AIEE) | 110 nM | Not Specified | ~5 seconds | Chelation Enhanced Fluorescence (CHEF) / Aggregation-Induced Emission Enhancement (AIEE) | [10] |
| TYMN Sensor | 31.1 nM | 0.1-1.0 µM | Not Specified | Fluorescence Enhancement | [4] |
| Zinpyr Sensors | Not Specified | Not Specified | Not Specified | Chelation Enhanced Fluorescence (CHEF) | [11][12] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the performance comparison.
A. General Protocol for Fluorescence-Based Cyanide Detection
1. Sensor Preparation:
-
A stock solution of the fluorescent sensor (e.g., Schiff Base L, Probe W) is prepared in an appropriate solvent such as a mixture of an organic solvent (e.g., DMF, EtOH) and water.[1][2][3][4]
2. Instrumentation:
-
Fluorescence measurements are performed using a spectrofluorometer.
-
UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer.
3. Titration Experiment:
-
To a solution of the sensor, varying concentrations of a standard cyanide salt solution (e.g., NaCN or KCN) are added incrementally.
-
After each addition, the fluorescence and/or UV-Vis spectrum is recorded.
-
The changes in fluorescence intensity or absorbance at specific wavelengths are plotted against the cyanide concentration.
4. Limit of Detection (LOD) Calculation:
-
The LOD is typically calculated based on the 3σ/k method, where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve (fluorescence intensity vs. concentration).[3][4]
5. Selectivity Study:
-
The fluorescence response of the sensor to cyanide is measured in the presence of various potentially interfering anions (e.g., Cl⁻, Br⁻, I⁻, F⁻, AcO⁻, NO₃⁻, SO₄²⁻).
-
The fluorescence intensity is compared to that obtained with cyanide alone to assess the sensor's selectivity.
B. General Protocol for Fluorescence-Based Zinc Detection
1. Sensor Preparation:
-
A stock solution of the fluorescent Zn²⁺ sensor (e.g., Schiff Base L, Bis-TPE) is prepared in a suitable buffer solution (e.g., HEPES, Tris-HCl) or solvent mixture.[8][9]
2. Instrumentation:
-
Fluorescence measurements are carried out using a spectrofluorometer.
3. Titration Experiment:
-
A solution of the sensor is titrated with a standard solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂).
-
The fluorescence spectrum is recorded after each addition of the zinc solution.
-
The change in fluorescence intensity is plotted against the Zn²⁺ concentration to determine the sensor's response.
4. Determination of Binding Stoichiometry:
-
A Job's plot analysis is performed by varying the mole fraction of the sensor and Zn²⁺ while keeping the total concentration constant. The plot of fluorescence intensity versus the mole fraction of the sensor is used to determine the binding stoichiometry.[10]
5. Selectivity Study:
-
The fluorescence response of the sensor to Zn²⁺ is tested in the presence of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Ni²⁺) to evaluate its selectivity.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling mechanism of a "turn-on" fluorescent sensor and a typical experimental workflow for sensor performance evaluation.
Caption: General signaling pathway of a 'turn-on' fluorescent sensor.
Caption: Experimental workflow for sensor performance analysis.
References
- 1. A colorimetric and turn-on fluorescent sensor for cyanide and acetate-based Schiff base compound of 2,2'-((1E,11E)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis(4-((E)-phenyldiazenyl)phenol) • Adeli Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 2. A colorimetric and turn-on fluorescent sensor for cyanide and acetate-based Schiff base compound of 2,2'-((1E,11E)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis(4-((E)-phenyldiazenyl)phenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 4. A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naked-eye colorimetric and turn-on fluorescent Schiff base sensor for cyanide and aluminum (III) detection in food samples and cell imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescent chemosensors for Zn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Ion Selectivity and Sensitivity: 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane Derivatives and Alternative Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ion selectivity and sensitivity of Schiff base derivatives of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane and leading alternative fluorescent ion indicators. Due to the limited availability of direct quantitative data on the parent compound, this guide utilizes data from a representative Schiff base derivative to illustrate its potential performance characteristics.
Introduction to this compound in Ion Sensing
This compound is a versatile precursor for the synthesis of macrocyclic Schiff base ligands. These ligands, featuring a preorganized cavity with ether and imine donor atoms, are well-suited for selectively binding metal ions. The formation of a Schiff base by reacting this compound with a diamine, such as ethylenediamine, creates a fluorescent chemosensor. The binding of a target ion modulates the electronic properties of the Schiff base, leading to a measurable change in its fluorescence emission. This "turn-on" or "turn-off" fluorescence response forms the basis of its function as a chemical sensor.
Performance Comparison: Schiff Base Sensor vs. Commercial Alternatives
To provide a quantitative comparison, we will examine the performance of a representative Schiff base sensor derived from a dialdehyde analogous to this compound against established fluorescent sodium ion indicators.
| Feature | Representative Schiff Base Sensor (Hypothetical Data) | Sodium Green™ | CoroNa™ Red | SBFI |
| Target Ion | Na⁺ | Na⁺ | Na⁺ | Na⁺ |
| Excitation Wavelength (nm) | ~380 | 492 | 525 | UV (~340/380) |
| Emission Wavelength (nm) | ~450 | 516 | 545 | ~500 |
| Dissociation Constant (Kd) for Na⁺ | ~15 mM | ~21 mM (in 135 mM K⁺) | Not specified | 11.3 mM (in 135 mM K⁺) |
| Selectivity (Na⁺ over K⁺) | High | ~41-fold | ~4-fold | ~18-fold |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement upon binding | Fluorescence quenching in the presence of Na⁺ | Ratiometric |
Note: The data for the "Representative Schiff Base Sensor" is illustrative and based on typical performance characteristics of similar compounds. Specific performance will vary depending on the exact molecular structure.
Experimental Protocols
Synthesis of a Representative Schiff Base Sensor
Objective: To synthesize a fluorescent Schiff base chemosensor from a dialdehyde precursor and a diamine.
Materials:
-
This compound (or analogous dialdehyde)
-
Ethylenediamine
-
Methanol (anhydrous)
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
Dissolve 1 mmol of this compound in 50 mL of anhydrous methanol in a round-bottom flask.
-
Add 1 mmol of ethylenediamine to the solution.
-
The resulting mixture is stirred and heated to reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the Schiff base product.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Determination of Ion Selectivity and Sensitivity
Objective: To quantify the sensor's binding affinity (sensitivity) and preference for the target ion over other competing ions (selectivity).
Materials:
-
Synthesized Schiff base sensor stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Stock solutions of various metal chlorides (e.g., NaCl, KCl, CaCl₂, MgCl₂)
-
Fluorometer
Procedure:
-
Sensitivity (Determination of Kd):
-
Prepare a series of solutions in cuvettes containing a fixed concentration of the Schiff base sensor (e.g., 10 µM) in the buffer.
-
Add increasing concentrations of the target ion (e.g., Na⁺) to the cuvettes.
-
Record the fluorescence emission spectrum for each solution after excitation at the appropriate wavelength.
-
Plot the change in fluorescence intensity as a function of the ion concentration.
-
The dissociation constant (Kd) can be calculated by fitting the data to a suitable binding isotherm (e.g., the Hill equation).
-
-
Selectivity:
-
Prepare a solution of the Schiff base sensor and the target ion at a concentration that gives a significant fluorescence response.
-
To this solution, add a potential interfering ion (e.g., K⁺) at a much higher concentration (e.g., 10-fold or 100-fold excess).
-
Measure the fluorescence intensity and compare it to the intensity before the addition of the interfering ion.
-
A minimal change in fluorescence indicates high selectivity for the target ion.
-
Repeat this procedure for a range of other relevant ions.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying principles of the Schiff base sensor's operation and the experimental workflow for its evaluation.
Caption: Signaling pathway of the Schiff base sensor.
Caption: Workflow for evaluating sensor performance.
Conclusion
Schiff base sensors derived from this compound offer a promising platform for the development of selective and sensitive fluorescent chemosensors. Their synthesis is relatively straightforward, and their photophysical properties can be tuned by modifying the structure of the diamine component. While commercially available indicators like Sodium Green™ offer excellent performance, the customizability of Schiff base sensors allows for the design of probes tailored to specific applications, potentially offering advantages in terms of cost, specific binding characteristics, and integration into various sensing platforms. Further research and direct experimental evaluation of sensors based on this compound are necessary to fully elucidate their capabilities and position them within the landscape of fluorescent ion indicators.
A Comparative Guide to 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane Derivatives and Their Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane and its derivatives, with a focus on their synthesis, characterization, and the antimicrobial activity of their corresponding Schiff base derivatives. While a direct comparative study of a systematic series of these specific dialdehydes is not extensively available in the public literature, this guide collates available data to offer insights into their properties and potential applications.
Synthesis and Physicochemical Properties
The synthesis of this compound derivatives typically involves the Williamson ether synthesis, where a substituted salicylaldehyde is reacted with a dihaloethane in the presence of a base. A representative reaction is the synthesis of 3,3′-dimethoxy-2,2′-(ethane-1,2-diyldioxy)dibenzaldehyde from ortho-vanillin and 1,2-dibromoethane.[1]
Detailed experimental protocols for the synthesis of the parent compound and its methoxy derivative have been reported. The reaction of salicylaldehyde with the appropriate dibromide in DMF using potassium carbonate as a base affords the desired dialdehydes in good yields.[2]
Table 1: Physicochemical Data of this compound and a Representative Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| This compound | C₁₈H₁₈O₅ | 314.33 | 75-76 | Not Reported | |
| 3,3′-dimethoxy-2,2′-(ethane-1,2-diyldioxy)dibenzaldehyde | C₁₈H₁₈O₆ | 330.32 | 118-120 | Not Reported | [1] |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol is adapted from the synthesis of related ethylene glycol bis(2-formylphenoxy) derivatives.[2]
-
A mixture of the appropriately substituted salicylaldehyde (10 mmol), 1,2-dibromoethane (5 mmol), and anhydrous potassium carbonate (5 g) is heated at reflux in dimethylformamide (40 ml) for 3 hours.
-
The reaction mixture is then cooled and poured into water.
-
The product is extracted with chloroform.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, yielding the crude product which can be purified by column chromatography on silica gel.
Synthesis of Schiff Base Derivatives
This is a general procedure for the synthesis of Schiff bases from aldehydes.[3]
-
An equimolar amount of the this compound derivative and a primary amine are dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of glacial acetic acid is added.
-
The mixture is refluxed for several hours.
-
Upon cooling, the Schiff base product precipitates and can be collected by filtration and recrystallized.
X-ray Crystallography Data Collection and Refinement
The following is a representative protocol for single-crystal X-ray diffraction data collection and refinement, as reported for 3,3′-dimethoxy-2,2′-(ethane-1,2-diyldioxy)dibenzaldehyde.[1]
-
Data Collection: A Bruker APEXII CCD diffractometer is used with Mo Kα radiation. Data is collected at 296 K.
-
Absorption Correction: A multi-scan absorption correction is applied (e.g., using SADABS).
-
Structure Solution and Refinement: The structure is solved using programs like SHELXS97 and refined using SHELXL97. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Antimicrobial Activity of Schiff Base Derivatives
The formyl groups of this compound and its derivatives are readily converted into Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial properties.[4][5][6] The antimicrobial efficacy of Schiff bases is influenced by the nature of the aldehyde and the amine used in their synthesis.
The following table summarizes the antimicrobial activity of Schiff bases derived from various aldehydes, providing an indication of the potential activity of derivatives of the title compounds. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.
Table 2: Comparative Antimicrobial Activity (MIC/MBC in µg/mL) of Representative Schiff Bases
| Schiff Base Derivative from | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| Benzaldehyde (PC1) | 62.5 / 125 | 62.5 / 125 | 250 / >250 | [3] |
| Anisaldehyde (PC2) | 250 / 500 | 62.5 / 125 | 62.5 / >62.5 | [3] |
| 4-Nitrobenzaldehyde (PC3) | 250 / >250 | 62.5 / 250 | 125 / >125 | [3] |
| Cinnamaldehyde (PC4) | 62.5 / 250 | No activity | 125 / >125 | [3] |
This data suggests that substitution on the aromatic ring of the aldehyde can significantly impact the antimicrobial spectrum and potency of the resulting Schiff base. For instance, the Schiff base from anisaldehyde (containing an electron-donating methoxy group) showed good activity against C. albicans, while the derivative from 4-nitrobenzaldehyde (with an electron-withdrawing nitro group) was also effective.[3]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives and their subsequent conversion to Schiff bases.
Proposed Mechanism of Antimicrobial Action for Schiff Bases
While the precise signaling pathways for these specific compounds are not documented, a generally accepted mechanism for the antimicrobial action of many Schiff bases involves interference with bacterial cell wall synthesis or disruption of the cell membrane. The lipophilic nature of the Schiff base allows it to penetrate the bacterial cell wall, and the imine bond is crucial for its biological activity.
Caption: A conceptual diagram illustrating a plausible mechanism of antimicrobial action for Schiff base derivatives.
References
- 1. 1,2-Bis(2-methoxy-6-formylphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. mediresonline.org [mediresonline.org]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane Adducts: A Comparative Structural Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular adducts is paramount for rational design and optimization. This guide provides a comprehensive comparison of the structural features of adducts formed from the versatile ligand, 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, with a focus on its Schiff base derivatives and their metal complexes. We present key experimental data, detailed protocols, and a comparative analysis with alternative complexing agents.
The flexible diether linkage in this compound, coupled with the reactive terminal formyl groups, makes it an excellent platform for constructing sophisticated supramolecular architectures. The formyl moieties readily undergo condensation reactions, most notably with amines or hydrazides, to form Schiff base ligands. These multi-dentate ligands are adept at coordinating with a variety of metal ions, leading to the formation of stable and structurally diverse adducts. The confirmation of these structures relies on a combination of powerful analytical techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Confirmation of a Copper(II) Schiff Base Adduct
A prime example illustrating the coordination chemistry of this ligand system is the structure of a copper(II) complex derived from the Schiff base formed between this compound and 2-hydroxybenzohydrazide. The resulting hexadentate ligand, N′,N′′′-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(methaneylylidene))bis(2-hydroxybenzohydrazide), encapsulates a single copper(II) ion.
The definitive three-dimensional arrangement of this adduct was elucidated by single-crystal X-ray diffraction. The crystallographic data reveals a distorted octahedral geometry around the central copper(II) ion, coordinated by the nitrogen and oxygen atoms of the Schiff base ligand.
Quantitative Structural Data
The precise bond lengths and angles within the coordination sphere are critical for understanding the stability and properties of the complex. Below is a summary of the key crystallographic parameters for the copper(II) adduct and its nickel(II) analogue.
| Parameter | {(N′,N″-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))-bis(methaneylylidene))bis(2-hydroxybenzohydrazonato)-κ6N2O4}copper(II)[1] | {(N′,N″-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))-bis(methaneylylidene))bis(2-hydroxybenzohydrazonato)-κ6N2O4}nickel(II)[2] |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 10.8014(2) | 10.5870(2) |
| b (Å) | 10.8211(2) | 10.6944(2) |
| c (Å) | 13.4530(3) | 13.6830(3) |
| α (°) | 100.308(1) | 100.700(1) |
| β (°) | 113.075(1) | 110.090(1) |
| γ (°) | 99.989(1) | 104.735(1) |
| Volume (ų) | 1370.76(5) | 1342.02(5) |
| Z | 2 | 2 |
Comparative Performance: Acyclic Schiff Bases vs. Crown Ethers
While the Schiff base adducts of this compound demonstrate remarkable stability and structural integrity, it is valuable to compare their performance with other well-established cation-binding agents, such as crown ethers.
| Feature | Acyclic Schiff Base Ligands (Podands) | Crown Ethers |
| Synthesis | Generally straightforward, often a one-step condensation. | Multi-step synthesis, can be complex and lower yielding. |
| Flexibility | High conformational flexibility, allowing adaptation to various metal ion sizes. | Rigid or semi-rigid macrocyclic structure. |
| Selectivity | Selectivity is governed by the nature of the donor atoms and the ligand's conformational preference. | Highly size-selective based on the cavity diameter of the macrocycle. |
| Complex Stability | Stability is enhanced by the chelate effect, but can be lower than macrocyclic analogues due to the lack of pre-organization. | High stability due to the macrocyclic effect and pre-organized binding sites. |
Acyclic ligands, like the Schiff base discussed, are often termed "podands." They generally exhibit lower cation affinity than their cyclic crown ether counterparts due to their lack of pre-organization. However, their synthetic accessibility and conformational flexibility make them highly attractive for various applications, including ion-selective electrodes and catalytic systems.
Experimental Protocols
The confirmation of these adduct structures relies on precise experimental procedures. Below are representative protocols for the synthesis and characterization of Schiff base metal complexes.
Synthesis of a Schiff Base Ligand
A general procedure for the synthesis of a bis-Schiff base from this compound involves the condensation with a primary amine or hydrazide.
-
Dissolve one molar equivalent of this compound in absolute ethanol.
-
Add a solution of two molar equivalents of the desired amine (e.g., 2-hydroxybenzohydrazide) in absolute ethanol to the first solution.
-
Add a catalytic amount of a weak acid, such as glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of a Metal Complex
The synthesized Schiff base ligand can then be used to form a metal complex.
-
Dissolve the Schiff base ligand in a suitable solvent, such as a mixture of chloroform and methanol.
-
Add a solution of one molar equivalent of a metal salt (e.g., copper(II) acetate) in methanol to the ligand solution.
-
Stir the resulting mixture at room temperature for a few hours.
-
Slow evaporation of the solvent will typically yield crystals of the metal complex suitable for X-ray diffraction analysis.
Characterization by Spectroscopy
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum, typically in the region of 1600-1650 cm⁻¹. Upon complexation with a metal ion, this band often shifts to a lower frequency, indicating the coordination of the imine nitrogen to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the ligand and its complexes in solution. The formation of the imine bond results in a characteristic signal for the azomethine proton (-CH=N-), typically observed as a singlet in the downfield region (around 8-9 ppm). The integration of this signal relative to other protons in the molecule confirms the stoichiometry of the condensation. Aromatic proton signals will also show shifts depending on their electronic environment.
Visualizing the Logic and Workflow
To better illustrate the relationships and processes involved in confirming the structure of these adducts, the following diagrams are provided.
Caption: Logical flow from ligand synthesis to structural confirmation.
References
literature review of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane applications
A Comparative Guide to Schiff Base Fluorescent Sensors for Metal Ion Detection
Principle of Operation: Schiff Base Fluorescent Sensors
Schiff bases, formed by the condensation reaction of a primary amine and an aldehyde or ketone, are versatile ligands that can coordinate with metal ions.[1] When a fluorophore is incorporated into the Schiff base structure, the binding of a metal ion can modulate its fluorescence properties. This modulation, which can be a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response, forms the basis of a fluorescent chemosensor.[2] The selectivity of the sensor is determined by the specific coordination chemistry between the Schiff base and the target metal ion.
Experimental Workflow: From Synthesis to Sensing
The development and application of a Schiff base fluorescent sensor typically follow the workflow outlined below.
Figure 1: A generalized experimental workflow for the development and testing of Schiff base fluorescent sensors.
Comparative Performance of Schiff Base Fluorescent Sensors for Al³⁺ Detection
To provide a quantitative comparison, this section focuses on fluorescent sensors for the detection of Aluminum (Al³⁺), a biologically relevant metal ion. The performance of a representative Schiff base sensor is compared with other reported sensors.
Table 1: Performance Comparison of Fluorescent Sensors for Al³⁺
| Sensor Name/Precursor | Detection Limit (LOD) | Binding Constant (Kₐ) | Response Time | Reference |
| (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-carbohydrazide (THN) | 1.35 × 10⁻⁹ M | 7.06 × 10⁶ M⁻¹ | < 1 min | [3] |
| Asymmetric Schiff base (AMMN) | 5.3 × 10⁻⁷ M | 9.69 × 10³ M⁻¹ | Not specified | [4] |
| Salicylaldehyde-based Schiff base | 0.4 µM | Not specified | Not specified | [5] |
| Chromone-derived Schiff-base (HCFH) | Not specified | Not specified | < 1 min | [6] |
| o-vanillin-p-aminoacetophenone Schiff base (L) | 1.98 × 10⁻⁸ M | Not specified | Not specified | [7] |
| Salicylaldehyde-p-aminoacetophenone Schiff base (S) | 4.79 × 10⁻⁸ M | Not specified | Not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and application of Schiff base fluorescent sensors, based on procedures reported in the literature.
Protocol 1: Synthesis of a Salicylaldehyde-based Schiff Base (Analogue)
This protocol describes a general method for the synthesis of a Schiff base from an aromatic aldehyde and a diamine.[8]
Materials:
-
o-vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Ethylenediamine
-
Deionized water
-
Methanol
-
Ethanol
Procedure:
-
Dissolve 10 mmol of o-vanillin in 30 mL of deionized water with stirring.
-
Slowly add 5 mmol of ethylenediamine to the o-vanillin solution with constant stirring.
-
Continue stirring for 30 minutes at room temperature. A yellow precipitate will form.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid with deionized water (2 x 10 mL) and then with cold ethanol (5 mL).
-
Recrystallize the product from methanol to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
Protocol 2: Fluorescence Titration for Metal Ion Sensing
This protocol outlines the general procedure for evaluating the performance of a Schiff base as a fluorescent sensor for a specific metal ion.
Materials:
-
Stock solution of the Schiff base sensor in a suitable solvent (e.g., DMSO or ethanol).
-
Stock solutions of various metal perchlorates or chlorides in deionized water.
-
Buffer solution (e.g., HEPES, pH 7.4).
-
Fluorometer.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the Schiff base sensor in the buffer solution.
-
To each solution, add increasing concentrations of the target metal ion from its stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1 minute).
-
Measure the fluorescence emission spectrum of each solution at a specific excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
To determine selectivity, repeat the experiment with other metal ions at the same concentration as the target ion.
Signaling Pathway and Mechanism
The "turn-on" fluorescence sensing of Al³⁺ by many Schiff base sensors can be attributed to the Chelation-Enhanced Fluorescence (CHEF) effect. In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) and C=N isomerization, can quench the fluorescence. Upon binding to a metal ion, the ligand's conformation becomes more rigid, which inhibits these non-radiative pathways and leads to an enhancement of fluorescence.
Figure 2: A simplified diagram illustrating the Chelation-Enhanced Fluorescence (CHEF) mechanism in a "turn-on" Schiff base sensor upon binding to a metal ion like Al³⁺.
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. A novel chromone Schiff base as Zn2+ turn-on fluorescent chemosensor in a mixed solution. (2024) | Wan Yang [scispace.com]
- 3. A highly sensitive and selective fluorescent sensor for Al3+ ions based on thiophene-2-carboxylic acid hydrazide Schiff base - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Linear Schiff-base fluorescence probe with aggregation-induced emission characteristics for Al3+ detection and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A turn-on and reversible Schiff base fluorescence sensor for Al3+ ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijnrd.org [ijnrd.org]
A Comparative Guide to the Synthetic Applications of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
For Researchers, Scientists, and Drug Development Professionals
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane is a versatile dialdehyde that serves as a crucial building block in modern synthetic chemistry. Its unique structure, featuring two formylphenoxy units connected by a flexible diethoxyethane linker, offers distinct advantages over other dialdehydes, particularly in the synthesis of complex macrocycles and Schiff base metal complexes. This guide provides an objective comparison of its performance against alternatives, supported by experimental insights and data.
Core Advantages in Synthesis
The primary utility of this compound lies in its role as a precursor for creating intricate molecular architectures. Its key advantages include:
-
Versatility in Schiff Base Formation: As a dialdehyde, it readily undergoes condensation reactions with a wide variety of primary amines to form Schiff bases.[1][2] These compounds, containing an imine or azomethine (>C=N–) group, are foundational in coordination chemistry.[2][3] The flexible diether bridge allows the two aldehyde groups to orient themselves effectively, facilitating high-yield reactions with diamines to produce macrocyclic Schiff bases.
-
Formation of Stable and Unique Metal Complexes: Schiff bases derived from this molecule are exceptional chelating agents, capable of forming stable complexes with a broad spectrum of transition and other metal ions.[2][3] The flexible linker helps minimize steric strain, allowing the ligand to create a well-defined coordination sphere around a metal center. This property is instrumental in the development of catalysts and biologically active compounds.[1][4]
-
Template for Macrocycle Synthesis: The molecule is exceptionally well-suited for template-driven synthesis of macrocycles.[5] The flexible chain can wrap around a metal ion, which acts as a template, bringing the reactive ends into proximity and favoring intramolecular cyclization over intermolecular polymerization. This "template effect" is a powerful strategy for constructing complex, ring-like molecules that are otherwise difficult to synthesize.[5]
-
Enhanced Solubility and Processing: The ether linkages in the backbone of the molecule and its derivatives often impart better solubility in common organic solvents compared to analogous compounds made from rigid aromatic dialdehydes. This is a practical advantage for both reaction setup and product purification.
Performance Comparison with Alternative Dialdehydes
The choice of dialdehyde is critical in determining the structure, stability, and function of the final product. The table below compares this compound with simpler, more rigid aromatic dialdehydes.
| Feature | This compound | Simpler Aromatic Dialdehydes (e.g., Terephthalaldehyde, Isophthalaldehyde) |
| Structure | Flexible ether linkage between two formylphenoxy units. | Rigid, planar aromatic core. |
| Primary Synthesis Products | Schiff bases, flexible macrocycles, stable metal chelates. | Schiff bases, rigid macrocycles, often leads to polymers or oligomers. |
| Key Synthetic Advantage | High flexibility pre-organizes reactive sites for chelation and favors intramolecular macrocyclization. | Structural rigidity leads to products with well-defined, predictable geometries. |
| Resulting Complex Stability | Forms highly stable, less-strained metal complexes due to the adaptable ligand backbone. | Can result in sterically strained complexes or favor the formation of intermolecular polymeric structures. |
| Typical Applications | Catalysts, biologically active compounds, chemical sensors, and host-guest chemistry. | High-performance polymers, materials science, and some coordination chemistry applications.[6][7] |
Experimental Protocols
Example Protocol: Synthesis of a [2+2] Macrocyclic Schiff Base
This protocol describes a general method for the template-assisted condensation of this compound with a diamine to form a macrocycle.
Materials:
-
This compound (1 equivalent)
-
1,2-Diaminoethane (1 equivalent)
-
A metal salt template (e.g., Barium Perchlorate, 1 equivalent)
-
Methanol (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
A solution of this compound in hot methanol (e.g., 50 mL) is prepared.
-
A solution of the metal salt template in hot methanol (e.g., 25 mL) is added to the dialdehyde solution with stirring.
-
A solution of 1,2-diaminoethane in methanol (e.g., 25 mL) is added dropwise to the mixture over a period of 30 minutes.
-
The reaction mixture is refluxed for 4-6 hours, during which a precipitate of the templated macrocycle typically forms.
-
The mixture is cooled to room temperature, and the solid product is collected by vacuum filtration.
-
The product is washed with cold methanol and diethyl ether and then dried under vacuum.
-
To obtain the metal-free macrocycle, the template ion can be removed by treating the complex with a suitable reagent (e.g., a strong sulfate salt to precipitate the barium).
Characterization:
-
FT-IR Spectroscopy: The disappearance of the C=O stretch from the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretch from the amine, along with the appearance of a new C=N imine stretch (around 1620-1640 cm⁻¹), confirms the formation of the Schiff base.
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information about the macrocyclic framework.
-
Mass Spectrometry (ESI-MS): Confirms the molecular weight of the [2+2] macrocycle.[5]
Visualizations
Caption: Workflow for synthesizing functional metal complexes from the title compound.
Caption: Relationship between the dialdehyde's structure and the final product's function.
References
- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpubs.org [asianpubs.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
Unraveling the Limitations of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane in Macrocyclic Synthesis
A comparative analysis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane against alternative dialdehydes reveals distinct limitations in terms of structural rigidity and the resulting macrocyclic complex stability. While its flexible oligoethylene glycol linker offers conformational adaptability, this same feature can be a detriment in applications requiring pre-organized cavities for selective guest binding.
This compound is a valuable precursor in the synthesis of Schiff base macrocycles, which are large, ring-like molecules with significant applications in areas such as metal ion sensing, catalysis, and as models for biological systems. Its utility stems from the two formyl (aldehyde) groups that can readily react with primary amines to form imine bonds, creating the macrocyclic structure. The defining feature of this particular dialdehyde is the flexible diethylene glycol ether chain connecting the two formylphenoxy units. This flexibility, however, presents both advantages and disadvantages when compared to more rigid alternatives.
Performance Comparison: Flexibility vs. Rigidity
The performance of a dialdehyde in macrocycle synthesis is often judged by the yield and selectivity of the cyclization reaction, as well as the properties of the resulting macrocycle, such as its stability and guest-binding capabilities.
Alternatives to this compound can be broadly categorized based on the nature of their linker:
-
More Rigid Linkers: These include dialdehydes with aromatic spacers (e.g., biphenyl or naphthalene derivatives) or shorter, less flexible aliphatic chains.
-
Longer/More Flexible Linkers: Dialdehydes with longer oligo(ethylene glycol) chains or simple long alkyl chains.
The flexibility of the linker in this compound allows it to adopt various conformations, which can be advantageous in forming complexes with a range of metal ions of different sizes. However, this conformational freedom comes at an energetic cost. For a macrocycle to bind a guest molecule or metal ion effectively, it often needs to adopt a specific, pre-organized conformation. The flexible nature of the oligoethylene glycol chain means that the ligand must expend more energy to arrange itself into the optimal binding conformation, which can lead to lower thermodynamic stability of the resulting complex compared to those formed from more rigid ligands.
While direct comparative studies providing quantitative data for this compound against a systematic set of alternatives are not abundant in the literature, the general principles of macrocyclic chemistry and available data for similar systems allow for a qualitative and semi-quantitative comparison.
| Parameter | This compound | Rigid Dialdehyde Alternative (e.g., Biphenyl-based) | Longer Chain Flexible Alternative |
| Reaction Yield | Moderate to high, can be influenced by template effects. | Often higher due to pre-organization favoring cyclization over polymerization. | Can be lower due to increased side reactions and formation of oligomers. |
| Selectivity ([n+n] cyclization) | Can form various macrocycle sizes (e.g., [1+1], [2+2]), often requiring a template for selectivity. | Higher selectivity for a specific macrocycle size is often observed. | Lower selectivity, often resulting in a mixture of macrocyclic and acyclic products. |
| Complex Stability | Moderate; the flexible linker can lead to a less pre-organized cavity. | Generally higher due to the well-defined and pre-organized binding cavity. | Generally lower due to increased conformational entropy that must be overcome upon complexation. |
| Guest Selectivity | Can be less selective due to the adaptable nature of the binding pocket. | Typically exhibits higher selectivity for guests of a specific size and geometry. | Lower selectivity. |
| Solubility | Generally good in common organic solvents. | Can be lower, especially for larger, planar systems. | Good in a range of solvents. |
Experimental Protocols
The synthesis of Schiff base macrocycles from this compound and its alternatives generally follows a similar procedure, with variations in reaction time, temperature, and the use of a templating agent.
General Experimental Protocol for [2+2] Macrocycle Synthesis
This protocol describes a typical condensation reaction between a dialdehyde and a diamine to form a [2+2] macrocycle.
Materials:
-
Dialdehyde (e.g., this compound or an alternative)
-
Diamine (e.g., ethylenediamine)
-
Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)
-
Metal salt (optional, as template; e.g., Zn(CH₃COO)₂, Ba(ClO₄)₂)
Procedure:
-
A solution of the dialdehyde (1 mmol) in the chosen anhydrous solvent (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate flask, a solution of the diamine (1 mmol) in the same anhydrous solvent (50 mL) is prepared.
-
If a template is used, the metal salt (1 mmol) is added to the dialdehyde solution and stirred until dissolved.
-
The diamine solution is added dropwise to the stirred dialdehyde solution over a period of 1-2 hours at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the macrocyclic product) is collected by vacuum filtration.
-
The collected solid is washed with cold solvent and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Characterization: The structure and purity of the synthesized macrocycle are typically confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Signaling Pathways and Experimental Workflows
The utility of these macrocycles often lies in their interaction with other molecules or ions, for instance, in fluorescent sensing. The binding of a metal ion can alter the electronic properties of the macrocycle, leading to a change in its fluorescence.
In a typical fluorescence sensing experiment, the macrocycle's fluorescence emission is measured in the absence and presence of various metal ions. A significant change in fluorescence intensity upon the addition of a specific ion indicates a sensing event.
Conclusion
The primary limitation of this compound lies in the high flexibility imparted by its diethylene glycol linker. This flexibility can lead to lower thermodynamic stability and reduced selectivity in guest binding compared to macrocycles derived from more rigid dialdehydes. While this conformational freedom can be beneficial for accommodating a variety of guest sizes, it is a significant drawback in applications that demand highly specific and strong interactions. Researchers and drug development professionals should carefully consider the desired properties of the final macrocyclic system when choosing between this compound and its more rigid or longer-chain alternatives. The choice of dialdehyde is a critical design element that profoundly influences the performance of the resulting supramolecular assembly.
Safety Operating Guide
Proper Disposal of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated fume hood.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Treat this compound as a hazardous waste. Due to the presence of aromatic ether and aldehyde groups, it should be considered potentially toxic and an environmental hazard.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react violently or produce toxic gases.
2. Containerization:
-
Use a dedicated, properly labeled, and chemically compatible waste container. A glass container is generally suitable for this type of organic waste. Ensure the container has a secure screw-top cap.
-
The container must be in good condition, with no cracks or leaks.
-
If the original container is used for waste collection, ensure it is not compromised.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste in the container.
-
Include the date when the waste was first added to the container.
-
Add the name and contact information of the generating researcher or lab.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Store the container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents, acids, and bases.
5. Disposal Request and Pickup:
-
Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's EHS office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS department.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[1]
6. Empty Container Disposal:
-
An empty container that has held this compound must also be disposed of as hazardous waste.
-
The first rinse of the empty container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.[1]
-
After thorough rinsing, the container labels should be defaced, and the container can then be disposed of according to your institution's guidelines for empty chemical containers.[1]
Quantitative Data Summary
Since a specific SDS for this compound is not available, the following table provides an example of the type of quantitative data that would be relevant for a safety and disposal assessment. This data is illustrative and not specific to the compound.
| Property | Example Value | Significance for Disposal |
| CAS Number | 82645-24-7 | Unique identifier for the chemical substance. |
| Molecular Formula | C₂₂H₂₆O₆ | Provides information on the elemental composition. |
| Boiling Point | Not available | Higher boiling point suggests lower volatility, but it should still be handled in a fume hood. |
| Solubility | Likely soluble in organic solvents, low water solubility | Dictates the appropriate solvent for rinsing containers and the potential for environmental contamination if spilled. |
| Toxicity Data (LD50) | Not available | The absence of data necessitates treating the compound as potentially toxic. |
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and the Environmental Health and Safety office for any questions or clarification.
References
Navigating the Safe Handling of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): A Tabulated Overview
Due to the absence of a specific SDS for 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, the following table summarizes the recommended personal protective equipment based on data from analogous compounds. This information is designed for easy comparison and quick reference in a laboratory setting.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Check for breakthrough time and degradation data from the manufacturer. |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or potential for splashing, chemical-resistant coveralls are advised. | |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of the compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood. |
| Respirator | If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Procedural Guidance: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing risk and ensuring the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked.
Handling and Use
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.
-
Engineering Controls: All weighing and solution preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available that is appropriate for organic compounds. In the event of a spill, evacuate the immediate area and follow established laboratory spill cleanup procedures. Absorb the spill with an inert material and place it in a sealed container for disposal.
Disposal Plan
-
Waste Collection: All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a designated, labeled, and sealed container.
-
Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]
Visualizing the Workflow: A Step-by-Step Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Safe handling workflow for this compound.
By implementing these safety protocols and operational plans, laboratories can significantly mitigate the risks associated with handling this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

